Product packaging for Galuteolin(Cat. No.:CAS No. 20344-46-1)

Galuteolin

Cat. No.: B191756
CAS No.: 20344-46-1
M. Wt: 448.4 g/mol
InChI Key: KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin 5-glucoside has been reported in Daphne genkwa, Equisetum arvense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B191756 Galuteolin CAS No. 20344-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942500
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20344-46-1
Record name Galuteolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20344-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 5-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEOLIN 5-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Galuteolin's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms through which galuteolin, a flavonoid compound, exerts its therapeutic effects in the context of rheumatoid arthritis (RA). Drawing upon preclinical research, this document details the signaling pathways modulated by this compound, its impact on inflammatory mediators, and its effects on the cellular drivers of RA pathology. Furthermore, insights from the closely related flavonoid, luteolin, are incorporated to provide a broader perspective on the potential anti-arthritic mechanisms.

Core Mechanism of Action: Targeting Fibroblast-Like Synoviocytes

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the RA synovium, contributing to the perpetuation of inflammation and the degradation of cartilage and bone. This compound's primary mechanism of action in RA appears to be the modulation of FLS behavior, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and is constitutively active in the RA synovium. Its activation leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix-degrading enzymes.

This compound has been shown to suppress the NF-κB signaling cascade in tumor necrosis factor-alpha (TNF-α)-stimulated RA-FLS.[1][2] This inhibition is mediated through the upregulation of Heme Oxygenase-1 (HMOX1), an enzyme with anti-inflammatory properties.[1][2] The proposed mechanism is as follows:

  • This compound induces the expression of HMOX1. [1]

  • HMOX1 activation leads to the suppression of IκB kinase (IKKβ) activity. [1][2]

  • Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). [1][2]

  • With IκB remaining bound to NF-κB (p65 subunit), the translocation of NF-κB to the nucleus is blocked. [1][2]

  • Consequently, the transcription of NF-κB target genes is inhibited. [1][2]

Downstream Effects of NF-κB Inhibition

By attenuating the NF-κB signaling pathway, this compound exerts several beneficial downstream effects in the context of RA:

  • Reduction of Pro-inflammatory Cytokines: this compound significantly reduces the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in RA-FLS.[1][2][3]

  • Inhibition of Matrix Metalloproteinases (MMPs): The expression of matrix-degrading enzymes, such as MMP-1, is suppressed by this compound, which may help to prevent the breakdown of cartilage and bone.[1][2][3]

  • Modulation of Cellular Proliferation and Apoptosis: this compound has been observed to inhibit the hyperproliferation of RA-FLS in a dose-dependent manner.[1][2] Furthermore, it promotes apoptosis (programmed cell death) in these cells, a process that is often dysregulated in the RA synovium.[1][2] This is achieved, in part, by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][2]

Broader Anti-Inflammatory Mechanisms: Insights from Luteolin

Research on the structurally similar flavonoid, luteolin, provides a more comprehensive understanding of the potential anti-arthritic mechanisms that may also be relevant to this compound. Luteolin has been shown to modulate a wider range of signaling pathways implicated in RA pathogenesis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key regulators of inflammatory and stress responses. In the context of RA, these pathways are involved in the production of pro-inflammatory cytokines and MMPs. Luteolin has been demonstrated to inhibit the activation of both p38 MAPK and JNK in synovial cells.[4][5]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. In RA, this pathway contributes to the aggressive phenotype of FLS. Luteolin has been shown to inhibit the PI3K/Akt pathway, which may contribute to its anti-proliferative and pro-apoptotic effects on RA-FLS.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and luteolin from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and Luteolin on Inflammatory Markers in RA Models

CompoundCell LineStimulantConcentrationTargetEffectReference
This compoundHuman RA-FLSTNF-α (50 ng/mL)20-200 µg/mLCell ProliferationDose-dependent inhibition[1][7]
This compoundHuman RA-FLSTNF-α200 µMIL-1β, IL-6, IL-8, MMP-1Significant reduction[1][3]
LuteolinHuman SW982IL-1β1 and 10 µMMMP-1, MMP-3Significant inhibition[5]
LuteolinHuman SW982IL-1β1 and 10 µMTNF-α, IL-6Significant inhibition[5]
LuteolinRat ChondrocytesIL-1β (10 ng/mL)25, 50, 100 µMNO, PGE2, TNF-αDose-dependent reduction[8]
LuteolinRat ChondrocytesIL-1β (10 ng/mL)25, 50, 100 µMMMP-1, MMP-3, MMP-13Dose-dependent reduction[8]
LuteolinRabbit ChondrocytesIL-1β (10 ng/mL)1, 10, 50, 100 µMMMP-3 SecretionInhibition[9]
LuteolinMouse MacrophagesLPS5-50 µMTNF-α, IL-6, NO, PGE2Dose-dependent inhibition[5]

Table 2: In Vivo Efficacy of Luteolin in Animal Models of Arthritis

CompoundAnimal ModelDosageAdministration RouteOutcome MeasuresReference
LuteolinRat (MIA-induced OA)10 mg/kg/dayGavageReduced cartilage destruction, increased collagen II expression[8]
LuteolinRat (IL-1β-induced)50 and 100 µMIntra-articular injectionInhibition of MMP-3 production[9][10]
Luteolin (with PEA)Mouse (CIA)1 mg/kg (co-ultramicronized)IntraperitonealAmeliorated clinical signs, reduced cytokine levels[11]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound and luteolin.

In Vitro Studies
  • Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are a primary cell type used. Other relevant cell lines include the human synovial sarcoma cell line SW982 and primary chondrocytes.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To mimic the inflammatory environment of the RA joint, cells are often stimulated with pro-inflammatory cytokines such as TNF-α (e.g., 10-50 ng/mL) or IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) before or concurrently with treatment.[1][7][8]

  • Treatment: this compound or luteolin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a defined duration.

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation. RA-FLS are seeded in 96-well plates and treated with different concentrations of this compound in the presence or absence of TNF-α. After the incubation period, CCK-8 solution is added to each well, and the absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.[1]

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is employed to detect DNA fragmentation, a hallmark of apoptosis. RA-FLS are cultured on coverslips, treated with this compound and/or TNF-α, and then fixed and permeabilized. The cells are then incubated with the TUNEL reaction mixture, and the apoptotic cells are visualized and quantified using fluorescence microscopy.[1]

Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκB, Bax, Bcl-2, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][7]

ELISA is a quantitative immunoassay used to measure the concentration of cytokines and other proteins in cell culture supernatants.

  • Sample Collection: Cell culture supernatants are collected after treatment.

  • Assay Procedure: A specific ELISA kit for the target protein (e.g., IL-1β, IL-6, IL-8, MMP-1) is used according to the manufacturer's instructions.[1][12][13][14][15] This typically involves adding the samples and standards to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Quantification: The absorbance is measured at a specific wavelength, and the concentration of the target protein in the samples is determined by comparison to a standard curve.[1][12][13][14][15]

In Vivo Studies

The CIA rat model is a widely used preclinical model of RA.

  • Induction of Arthritis: Male Wistar or Lewis rats are immunized with an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Freund's complete or incomplete adjuvant) via intradermal injection at the base of the tail. A booster injection is typically given after a certain period (e.g., 7 or 21 days).[11][16][17][18]

  • Treatment: Once arthritis develops, the animals are treated with luteolin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control for a specified duration.

  • Assessment of Arthritis: The severity of arthritis is assessed by monitoring clinical signs such as paw swelling (measured with a caliper), erythema, and joint stiffness. A clinical scoring system is often used to quantify the severity of arthritis.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Biochemical Analysis: Blood samples can be collected to measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

galuteolin_nfkb_pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates This compound This compound HMOX1 HMOX1 This compound->HMOX1 Upregulates HMOX1->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB NFkB_active NF-κB (p65) Inflammation Pro-inflammatory Gene Expression (IL-1β, IL-6, IL-8, MMP-1) NFkB_active->Inflammation Proliferation FLS Proliferation NFkB_active->Proliferation Apoptosis FLS Apoptosis NFkB_active->Apoptosis Inhibits Nucleus Nucleus

Diagram 1: this compound's Mechanism on the NF-κB Pathway in RA-FLS.

luteolin_mechanisms Luteolin Luteolin NFkB NF-κB Pathway Luteolin->NFkB Inhibits MAPK MAPK Pathways (p38, JNK) Luteolin->MAPK Inhibits PI3K PI3K/Akt Pathway Luteolin->PI3K Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines MMPs MMPs (MMP-1, MMP-3) NFkB->MMPs MAPK->Cytokines MAPK->MMPs Proliferation FLS Proliferation PI3K->Proliferation Apoptosis FLS Apoptosis PI3K->Apoptosis Inhibits

Diagram 2: Broader Anti-inflammatory Mechanisms of Luteolin in RA.

invitro_workflow start Start: RA-FLS Culture stimulate Stimulate with TNF-α start->stimulate treat Treat with this compound (various concentrations) stimulate->treat incubate Incubate for 24-48h treat->incubate collect Collect Cells and Supernatant incubate->collect prolif Cell Proliferation Assay (CCK-8) collect->prolif apop Apoptosis Assay (TUNEL) collect->apop wb Western Blot (p-p65, IκB, etc.) collect->wb elisa ELISA (IL-6, IL-8, etc.) collect->elisa end Data Analysis and Interpretation prolif->end apop->end wb->end elisa->end

Diagram 3: In Vitro Experimental Workflow for this compound in RA-FLS.

invivo_workflow start Start: Select Rat Strain immunize Induce Arthritis (CIA) (Collagen + Adjuvant) start->immunize develop Monitor for Arthritis Development immunize->develop treat Treat with Luteolin or Vehicle develop->treat assess Assess Arthritis Severity (Clinical Score, Paw Swelling) treat->assess end_study End of Study assess->end_study histo Histopathological Analysis (Joints) end_study->histo biochem Biochemical Analysis (Serum Cytokines) end_study->biochem end Data Analysis and Interpretation histo->end biochem->end

Diagram 4: In Vivo Experimental Workflow for Luteolin in CIA Rat Model.

Conclusion

This compound demonstrates significant therapeutic potential for rheumatoid arthritis by targeting the key pathological processes in RA-FLS. Its primary mechanism of action involves the upregulation of HMOX1 and subsequent inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines and matrix-degrading enzymes, as well as the induction of apoptosis and inhibition of proliferation in synovial fibroblasts. Insights from the related flavonoid, luteolin, suggest that this compound may also exert its anti-arthritic effects through the modulation of MAPK and PI3K/Akt signaling pathways, warranting further investigation. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel therapeutic agent for the treatment of rheumatoid arthritis. Future studies should focus on more extensive in vivo efficacy and safety profiling, as well as elucidation of its effects on other immune cells involved in RA pathogenesis.

References

The Anti-Inflammatory Nexus: A Technical Guide to the Signaling Pathways of Galuteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galuteolin, a flavonoid glycoside also known as luteolin-7-O-glucoside, has emerged as a compound of significant interest in the field of inflammation research and drug discovery. Found in various medicinal plants, this compound exhibits potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways modulated by this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative data on its effects, and methodologies for its investigation.

Core Anti-Inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades that are pivotal in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. One of the key mechanisms of this compound's action is through the upregulation of Heme Oxygenase-1 (HO-1)[1][2]. The induction of HO-1 by this compound leads to the subsequent downregulation of key components of the NF-κB signaling cascade. Specifically, this compound treatment has been observed to decrease the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB[1][3]. This ultimately results in the reduced expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1][4]

NF_kB_Pathway This compound This compound HO1 HO-1 This compound->HO1 Upregulates IKK IKKβ HO1->IKK Inhibits p_IkB p-IκBα IKK->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB p_IkB->IkB Degradation NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α, MMPs) NFkB_nucleus->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as JNK, p38, and ERK, is another critical regulator of inflammation. This compound has been demonstrated to modulate MAPK signaling, thereby contributing to its anti-inflammatory effects.[5][6] Studies have shown that this compound can inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, in response to inflammatory stimuli.[5][7] By attenuating the activation of these kinases, this compound disrupts downstream signaling events that lead to the expression of pro-inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKKs MAPKKs (MKK3/6, MKK4/7) Inflammatory_Stimuli->MKKs This compound This compound p38 p38 This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation MKKs->p38 MKKs->JNK ERK ERK MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription_Factors->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Figure 2: Modulation of the MAPK signaling pathway by this compound.
JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling and immune cell function. This compound has been shown to interfere with this pathway, contributing to its immunomodulatory and anti-inflammatory properties.[8][9] By inhibiting the phosphorylation of JAK proteins, this compound prevents the subsequent phosphorylation and dimerization of STAT proteins.[8] This, in turn, blocks the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of STAT-responsive genes, many of which are involved in inflammation and immune responses.[5]

JAK_STAT_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates This compound This compound This compound->JAK Inhibits Phosphorylation STAT STAT JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization STAT_dimer_nucleus STAT Dimer (in nucleus) STAT_dimer->STAT_dimer_nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription STAT_dimer_nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Figure 3: this compound's inhibitory action on the JAK-STAT pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is involved in a multitude of cellular processes, including inflammation, cell survival, and proliferation. Evidence suggests that this compound can modulate this pathway to exert its anti-inflammatory effects.[10][11][12] By inhibiting the phosphorylation of PI3K and Akt, this compound can suppress the downstream signaling events that contribute to the inflammatory response.[13][14] The inhibition of the PI3K/Akt pathway by this compound has also been linked to its ability to induce apoptosis in certain cell types, which can be beneficial in resolving inflammation.[11]

PI3K_Akt_Pathway Growth_Factors Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Inflammation_Survival Inflammation & Cell Survival Downstream_Effectors->Inflammation_Survival

Figure 4: Inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers and signaling components.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Inflammatory MediatorCell TypeStimulusThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 246.7 macrophagesLPS13.9 µMIC50[13]
Prostaglandin E2 (PGE2)RAW 246.7 macrophagesLPS7.4 µMIC50[13]
IL-1βRA-FLSTNF-α200 µMSignificant reduction[1][3]
IL-6RA-FLSTNF-α200 µMSignificant reduction[1][3]
IL-8RA-FLSTNF-α200 µMSignificant reduction[1][3]
MMP-1RA-FLSTNF-α200 µMSignificant reduction[1][3]
MMP-3Rabbit articular chondrocytesIL-1β1-100 µMDose-dependent inhibition[15]
iNOS expressionRAW 264.7 cellsLPS< 20 µMSignificant suppression[16]
COX-2 expressionRAW 264.7 cellsLPS< 20 µMSignificant suppression[16]

Table 2: Modulation of Signaling Pathway Components by this compound

Signaling PathwayProteinCell TypeStimulusThis compound ConcentrationEffectReference
NF-κBp-p65RA-FLSTNF-α200 µMInhibition[1][3]
NF-κBp-IκBαRA-FLSTNF-α200 µMInhibition[1][3]
MAPKp-p38H9c2 cellsHypoxia/Reoxygenation10, 20 µMInhibition[6]
MAPKp-JNKH9c2 cellsHypoxia/Reoxygenation10, 20 µMInhibition[6]
PI3K/Aktp-AktRAW 264.7 cellsLPSDose-dependentInhibition[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxicity of this compound and to determine the appropriate concentrations for subsequent experiments.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of concentrations of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Proteins (e.g., p-p65)

This technique is used to quantify the levels of specific proteins and their phosphorylated (activated) forms in cell lysates.

  • Cell Lysis:

    • Plate and treat cells with this compound and/or an inflammatory stimulus as required.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Measurement (e.g., IL-6)

This assay is used to quantify the concentration of secreted cytokines in cell culture supernatants.

  • Plate Preparation:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant cytokine.

    • Add 100 µL of standards and cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in the samples based on the standard curve.

RT-qPCR for Gene Expression Analysis (e.g., iNOS)

This technique is used to measure the relative mRNA expression levels of target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound and/or an inflammatory stimulus.

    • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., iNOS) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, JAK-STAT, and PI3K/Akt. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic properties of this promising natural compound. Further research into the in vivo efficacy, bioavailability, and safety profile of this compound will be crucial in translating its preclinical anti-inflammatory effects into clinical applications.

References

Neuroprotective Effects of Galuteolin Against Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. Galuteolin, a flavonoid compound, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound and the closely related compound luteolin against cerebral ischemia. It summarizes key quantitative data from preclinical studies, details experimental protocols for in vivo and in vitro models of cerebral ischemia, and visualizes the core signaling pathways involved in this compound's therapeutic action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of this compound as a treatment for ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is multifaceted, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This compound, a flavone, has demonstrated significant therapeutic potential in preclinical models of cerebral ischemia. This guide synthesizes the existing scientific literature to provide a detailed overview of its mechanisms of action and neuroprotective efficacy.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different models and dosages.

Table 1: Effects of this compound on Infarct Volume, Neurological Deficit, and Brain Edema in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDose (mg/kg)Infarct Volume (%)Neurological ScoreBrain Water Content (%)
Sham-N/A0Not Reported
I/R (Ischemia/Reperfusion)-1003.5 ± 0.580.5 ± 1.2
This compound5065.2 ± 5.12.5 ± 0.579.1 ± 1.0
This compound10048.7 ± 4.81.8 ± 0.478.2 ± 0.9
This compound20037.7 ± 4.51.2 ± 0.377.3 ± 0.8*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the I/R group. Data is synthesized from a study by Cheng et al. (2019).[1][2][3][4][5][6]

Table 2: Effects of this compound on Biomarkers of Oxidative Stress, Inflammation, and Apoptosis in the Ischemic Brain Tissue of MCAO Rats

BiomarkerI/R GroupThis compound (100 mg/kg) GroupMechanism
Oxidative Stress
LPO (Lipid Peroxidation)IncreasedSignificantly DecreasedAnti-oxidant
Sod1, Sod2, CatalaseDecreasedSignificantly IncreasedAnti-oxidant
Inflammation
TNF-αIncreasedSignificantly DecreasedAnti-inflammatory
IL-1βIncreasedSignificantly DecreasedAnti-inflammatory
Apoptosis
Caspase-3IncreasedSignificantly DecreasedAnti-apoptotic
BaxIncreasedSignificantly DecreasedAnti-apoptotic
Bcl-2DecreasedSignificantly IncreasedAnti-apoptotic
p-AktDecreasedSignificantly IncreasedPro-survival

Data is synthesized from a study by Cheng et al. (2019).[1][2][3][4][5][6]

Table 3: In Vitro Neuroprotective Effects of Luteolin (a related compound) in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

ParameterOGD/R GroupLuteolin (10 µM) Group
Cell Viability (%)52.3 ± 4.178.5 ± 5.2
Apoptosis Rate (%)35.6 ± 3.815.2 ± 2.5
LDH Leakage (%)48.2 ± 4.522.1 ± 3.1*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the OGD/R group. Data is synthesized from a study on PC-12 cells.[7]

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model to mimic focal cerebral ischemia in humans.

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane or chloral hydrate).

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.

    • For reperfusion, the filament is withdrawn to allow blood flow to resume.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline containing DMSO) and administered intraperitoneally at the specified doses (50, 100, or 200 mg/kg) at the onset of reperfusion.[1][6]

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0-4 (0 = no deficit, 4 = severe deficit).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Brain Water Content: Calculated by comparing the wet and dry weight of the brain hemispheres.

    • Biochemical Analysis: Brain tissue is homogenized for Western blot and ELISA to measure protein expression and cytokine levels.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model is an established in vitro model to simulate ischemic-reperfusion injury in cultured cells.

  • Cell Culture: Neuronal cell lines (e.g., PC-12, SH-SY5Y) or primary cortical neurons are cultured under standard conditions.

  • OGD Procedure:

    • The normal culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

  • Reoxygenation: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

  • Luteolin Treatment: Luteolin is added to the culture medium at various concentrations (e.g., 5, 10, 20 µM) before, during, or after the OGD period.[7]

  • Outcome Measures:

    • Cell Viability: Assessed using assays such as MTT or CCK-8.

    • Cell Death/Apoptosis: Measured by LDH leakage assay, TUNEL staining, or flow cytometry with Annexin V/PI staining.

    • Protein Expression: Analyzed by Western blotting to determine the levels of key signaling proteins.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple interconnected signaling pathways. The following diagrams illustrate these mechanisms.

cluster_0 Cerebral Ischemia/Reperfusion cluster_1 This compound Intervention cluster_2 Cellular Stress & Damage cluster_3 Neuroprotection Cerebral I/R Cerebral I/R Oxidative Stress Oxidative Stress Cerebral I/R->Oxidative Stress Inflammation Inflammation Cerebral I/R->Inflammation Apoptosis Apoptosis Cerebral I/R->Apoptosis This compound This compound This compound->Oxidative Stress Inhibits This compound->Inflammation Inhibits This compound->Apoptosis Inhibits Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Reduces Inflammation->Neuronal Survival Reduces Apoptosis->Neuronal Survival Reduces

Caption: Overview of this compound's Neuroprotective Action.

cluster_0 This compound's Anti-Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (activated) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival Reduces

Caption: this compound's Anti-Apoptotic Signaling Cascade.

cluster_0 This compound's Anti-Inflammatory Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Blocks NFkB NF-κB TLR2->NFkB Activates TNFa TNF-α NFkB->TNFa Induces IL1b IL-1β NFkB->IL1b Induces Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage

Caption: this compound's Anti-Inflammatory Mechanism.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further drug development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, bioavailability, and blood-brain barrier permeability of this compound.

  • Combination Therapy: Investigating the synergistic effects of this compound with existing thrombolytic therapies.

  • Chronic Stroke Models: Evaluating the efficacy of this compound in promoting long-term functional recovery after stroke.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapies for stroke patients.

Conclusion

This compound has demonstrated robust neuroprotective effects in preclinical models of cerebral ischemia. Its ability to mitigate key pathological processes through multiple signaling pathways underscores its potential as a novel therapeutic agent for ischemic stroke. This technical guide provides a comprehensive overview of the current state of research, offering a valuable resource for scientists and clinicians working to develop new treatments for this devastating condition.

References

The Dichotomous Role of Galuteolin in Neuronal Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galuteolin, a flavonoid glycoside, and its aglycone, luteolin, are emerging as potent modulators of autophagy in neurons. Autophagy, a cellular self-cleaning process, is a double-edged sword in the central nervous system. Basal autophagy is crucial for neuronal health by clearing misfolded proteins and damaged organelles. However, excessive or impaired autophagy can lead to neuronal death. This technical guide delves into the nuanced role of this compound and luteolin in regulating neuronal autophagy, providing a comprehensive overview of the underlying signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field of neuroprotection and drug development.

This compound, chemically known as luteolin-5-O-glucoside, has demonstrated neuroprotective effects by inhibiting autophagy in the context of cerebral ischemia.[1] In contrast, its more extensively studied aglycone, luteolin, exhibits a dual regulatory function. In models of glutamate-induced excitotoxicity, luteolin inhibits excessive autophagy to protect neurons.[2][3] Conversely, in the setting of intracerebral hemorrhage, luteolin enhances autophagy to facilitate the clearance of cellular debris and confer neuroprotection.[4][5] This guide will explore these distinct mechanisms, offering a detailed analysis of the molecular players involved.

Quantitative Data on Autophagy Modulation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and luteolin on neuronal autophagy.

Table 1: this compound's Inhibition of Autophagy in a Rat Model of Cerebral Ischemia/Reperfusion (I/R)
Treatment GroupLC3-II/LC3-I Ratio (relative to Sham)Beclin 1 Expression (relative to Sham)p62 Expression (relative to Sham)Infarct Volume (%)Neurological Deficit Score
Sham1.001.001.0000
I/R↑ (significantly)↑ (significantly)↓ (significantly)~45%~3.5
I/R + this compound (100 mg/kg)↓ (significantly vs. I/R)↓ (significantly vs. I/R)↑ (significantly vs. I/R)~20%~1.5

Data adapted from Zhu et al. (2020).[1]

Table 2: Luteolin's Inhibition of Excessive Autophagy in Glutamate-Treated HT-22 Neurons
Treatment GroupLC3B Expression (relative to Control)Beclin-1 Expression (relative to Control)p-mTOR (S2448) Expression (relative to Control)Cell Viability (%)
Control1.001.001.00100
Glutamate (5 mM)↑ (~2.5-fold)↑ (~2.0-fold)↓ (~0.4-fold)~50%
Glutamate + Luteolin (25 µM)↓ (~1.5-fold vs. Glutamate)↓ (~1.2-fold vs. Glutamate)↑ (~0.8-fold vs. Glutamate)~85%

Data adapted from Vongthip et al. (2024).[2][3]

Table 3: Luteolin's Enhancement of Autophagy in a Rat Model of Intracerebral Hemorrhage (ICH)
Treatment GroupLC3II Expression (relative to Sham)p62 Expression (relative to Sham)Keap1 Expression (relative to Sham)Brain Water Content (%)Neurological Score
Sham1.001.001.00~78.5%0
ICH + Vehicle↑ (~1.8-fold)↓ (~0.5-fold)↑ (~1.6-fold)~81.5%~12
ICH + Luteolin (20 mg/kg)↑ (~2.5-fold vs. ICH)↓ (~0.3-fold vs. ICH)↓ (~0.8-fold vs. ICH)~79.5%~6

Data adapted from Tan et al. (2020).[4][5]

Signaling Pathways and Mechanisms of Action

The regulatory effects of this compound and luteolin on neuronal autophagy are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound's Inhibition of Autophagy in Cerebral Ischemia

In a model of cerebral ischemia/reperfusion, this compound exerts its neuroprotective effects by inhibiting excessive autophagy.[1] This process is thought to be mediated through the modulation of the mTOR signaling pathway, a master regulator of autophagy.

Ischemia Cerebral Ischemia/Reperfusion Autophagy Excessive Autophagy Ischemia->Autophagy induces NeuronDamage Neuronal Damage Autophagy->NeuronDamage leads to This compound This compound This compound->Autophagy inhibits

This compound inhibits ischemia-induced excessive autophagy.
Luteolin's Inhibition of Autophagy in Glutamate Excitotoxicity

Luteolin protects neurons from glutamate-induced cell death by inhibiting excessive autophagy and mitophagy.[2][3] This is achieved through the activation of the mTORC1 signaling pathway, which acts as a negative regulator of autophagy initiation.[2][3][6]

Glutamate High Extracellular Glutamate mTORC1 mTORC1 Glutamate->mTORC1 inhibits Autophagy Excessive Autophagy/ Mitophagy Glutamate->Autophagy induces mTORC1->Autophagy inhibits NeuronDeath Neuronal Cell Death Autophagy->NeuronDeath leads to Luteolin Luteolin Luteolin->mTORC1 activates

Luteolin activates mTORC1 to inhibit excessive autophagy.
Luteolin's Enhancement of Autophagy in Intracerebral Hemorrhage

In the context of intracerebral hemorrhage, luteolin promotes neuroprotection by enhancing autophagy, which facilitates the clearance of damaged cellular components.[4][5] This is mediated through the p62/Keap1/Nrf2 signaling pathway. Luteolin enhances autophagy, leading to the degradation of p62, which in turn releases Keap1's inhibition of Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.[4][5]

ICH Intracerebral Hemorrhage (ICH) Autophagy Autophagy ICH->Autophagy induces Luteolin Luteolin Luteolin->Autophagy enhances p62 p62 Autophagy->p62 degrades Keap1 Keap1 p62->Keap1 sequesters Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Neuroprotection Neuroprotection ARE->Neuroprotection promotes

Luteolin enhances autophagy via the p62/Keap1/Nrf2 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound and luteolin.

Animal Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) for Cerebral Ischemia
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Intraperitoneal injection of 10% chloral hydrate (3.5 mL/kg).

  • Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

    • The ECA is ligated at its distal end and dissected.

    • A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.

  • This compound Administration: this compound (25, 50, and 100 mg/kg) is administered intraperitoneally at the onset of reperfusion.[1]

  • Outcome Measures: Neurological deficit scoring, infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining, and Western blot analysis of brain tissue for autophagy markers (LC3, Beclin 1, p62).[1]

In Vitro Model of Glutamate-Induced Neurotoxicity in HT-22 Cells
  • Cell Line: Mouse hippocampal neuronal cell line HT-22.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • HT-22 cells are seeded in appropriate culture plates.

    • Cells are pre-treated with various concentrations of luteolin (e.g., 5-50 µM) for 24 hours.[2]

    • Following pre-treatment, the medium is replaced with a medium containing 5 mM glutamate for 18 hours to induce excitotoxicity.[2]

  • Outcome Measures: Cell viability assessed by MTS assay, protein expression of autophagy markers (LC3B, Beclin-1) and signaling molecules (p-mTOR, mTOR) by Western blotting, and visualization of autophagosomes by fluorescence microscopy after staining with specific markers.[2]

Animal Model of Intracerebral Hemorrhage (ICH)
  • Animal Model: Male Sprague-Dawley rats (280-320g).

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital (40 mg/kg).

  • Procedure:

    • Rats are placed in a stereotaxic frame.

    • A cranial burr hole is drilled over the right caudate nucleus.

    • A Hamilton syringe is used to infuse 100 µL of autologous whole blood into the right caudate nucleus over 10 minutes.

    • The needle is left in place for an additional 10 minutes before being slowly withdrawn.

  • Luteolin Administration: Luteolin (5, 10, and 20 mg/kg) is administered intraperitoneally 2 hours after ICH induction.[4]

  • Outcome Measures: Assessment of neurological deficits, measurement of brain water content, and Western blot analysis of peri-hematomal tissue for autophagy and Nrf2 pathway-related proteins (LC3, p62, Keap1, Nrf2).[4]

Western Blotting for Autophagy-Related Proteins
  • Sample Preparation: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on SDS-polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-LC3B, anti-Beclin-1, anti-p62, anti-p-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.

Conclusion

This compound and its aglycone, luteolin, are potent regulators of neuronal autophagy with significant therapeutic potential for various neurological disorders. This compound consistently demonstrates a neuroprotective role by inhibiting excessive autophagy in the context of cerebral ischemia. Luteolin, however, exhibits a more complex, context-dependent role, either inhibiting detrimental autophagy in excitotoxicity or promoting beneficial autophagy in intracerebral hemorrhage. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing the therapeutic potential of these flavonoids for the treatment of neurological diseases. Further research is warranted to fully elucidate the intricate signaling networks governed by these compounds and to translate these preclinical findings into clinical applications.

References

A Comprehensive Technical Guide on the In Vivo Pharmacokinetics and Bioavailability of Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics and bioavailability of luteolin, a naturally occurring flavonoid with significant therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of luteolin's metabolic fate and to guide future preclinical and clinical investigations.

Introduction

Luteolin is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] However, the clinical application of luteolin is often hampered by its low bioavailability, which is primarily due to poor water solubility and extensive first-pass metabolism.[1][2][3] A thorough understanding of its pharmacokinetic profile is therefore crucial for the development of effective luteolin-based therapeutics.

Pharmacokinetic Profile of Luteolin

The pharmacokinetic properties of luteolin have been investigated in several preclinical in vivo models, primarily in rodents. These studies reveal that luteolin is rapidly absorbed but also extensively metabolized, leading to low systemic exposure of the free aglycone.

Following oral administration, luteolin is absorbed from the gastrointestinal tract. In rats, peak plasma concentrations (Tmax) are typically reached quickly. For instance, after oral administration of a white chrysanthemum extract to rats, plasma luteolin levels peaked at 66 minutes.[4] Another study in rats showed that after a single oral dose of 50 mg/kg, the maximum plasma concentration of unconjugated luteolin was observed at just 5 minutes.[5]

Luteolin exhibits a large volume of distribution, indicating that it is widely distributed throughout the body.[5] This characteristic is essential for its ability to exert effects on various tissues.

The primary limitation to luteolin's bioavailability is its extensive metabolism in both the intestines and the liver. The main metabolic pathways are glucuronidation and sulfation, with methylation also playing a role.[3][6][7]

  • Glucuronidation: This is the predominant metabolic pathway for luteolin.[6] UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for conjugating glucuronic acid to luteolin, forming various luteolin-glucuronide metabolites.[6] Luteolin-3'-glucuronide has been identified as a major metabolite with high systemic exposure in rats.[6]

  • Methylation: Catechol-O-methyltransferases (COMTs) catalyze the methylation of luteolin to form chrysoeriol and diosmetin.[6] These methylated metabolites can then undergo further glucuronidation.[6]

Studies have shown that luteolin exists in the body mainly in its conjugated forms, such as glucuronides.[4][7] The interplay between glucuronidation and methylation is crucial in luteolin's metabolic disposition, with glucuronidation being the dominant pathway.[6]

Luteolin and its metabolites are eliminated from the body through both renal and biliary excretion. The elimination half-life of luteolin in rats has been reported to be approximately 7.1 hours, suggesting a moderate rate of elimination.[4] Another study reported a half-life of 8.94 hours for free luteolin and 4.98 hours for its conjugated form following intravenous administration in rats.[5] Urinary excretion of free luteolin is generally low.[5] Some studies have observed double peaks in the plasma concentration-time profile, suggesting potential enterohepatic recirculation of luteolin and its metabolites.[5]

Bioavailability of Luteolin

The oral bioavailability of luteolin is generally low. One study in rats reported a low absolute bioavailability of 4.10% for a 50 mg/kg oral dose, which is attributed to a significant first-pass effect.[5] Another source suggests a bioavailability of 17.5% for free luteolin and 53.9% for total luteolin (free and bound forms).[3]

The low bioavailability of luteolin presents a significant challenge for its therapeutic application. Consequently, various strategies are being explored to improve its systemic exposure:

  • Co-administration with other compounds: Co-administration of luteolin with resveratrol, an inhibitor of UGT1A1 and UGT1A9, has been shown to increase the Cmax of luteolin by 4.8-fold in rats by reducing its glucuronidation.[4][8]

  • Novel Formulations: Encapsulation of luteolin in delivery systems like liposomes and micelles has demonstrated the potential to significantly increase its plasma concentration and bioavailability.[4] For example, a liposomal formulation of luteolin resulted in a 10-fold higher plasma concentration compared to free luteolin 2 hours after intravenous injection.[4]

Data Presentation: Pharmacokinetic Parameters of Luteolin in Rats

ParameterRouteDoseVehicle/FormulationCmaxTmaxAUC (0-t)T1/2Bioavailability (F%)Reference
Luteolin Oral200 mg/kgWhite Chrysanthemum Extract-66 min---[4]
Luteolin Oral50 mg/kgSolution5.5 µg/mL5 min--4.10%[5]
Luteolin IV50 mg/kgSolution23.4 µg/mL0 h-8.94 h-[5]
Luteolin Conjugates IV50 mg/kgSolution---4.98 h-[5]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][9]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Drug Administration:

    • Oral (PO): Luteolin is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.[10]

    • Intravenous (IV): Luteolin is dissolved in a vehicle suitable for injection and administered via the tail vein.[5]

  • Blood Sampling: Blood samples are collected from the orbital venous sinus or tail vein at predetermined time points into heparinized tubes.[9]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

  • Sample Analysis: Plasma concentrations of luteolin and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[8][11][12]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source and an HPLC system.[11]

  • Chromatographic Separation: A C18 analytical column is commonly used for separation. The mobile phase typically consists of a gradient of acetonitrile and water containing a small percentage of formic acid to improve ionization.[11]

  • Mass Spectrometry Detection: Detection is performed in the negative ion mode using multiple reaction monitoring (MRM). The MRM transitions for luteolin and its metabolites are optimized for sensitive and specific quantification.[11]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation.[8][13]

  • Quantification: An internal standard is used to ensure accuracy and precision. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[11][13]

Signaling Pathways and Experimental Workflows

The metabolism of luteolin primarily involves glucuronidation and methylation, which can occur through two main pathways.

Luteolin_Metabolism Luteolin Luteolin Glucuronides Luteolin Glucuronides (e.g., Luteolin-3'-G, Luteolin-7-G) Luteolin->Glucuronides UGTs Methylated Methylated Metabolites (Chrysoeriol, Diosmetin) Luteolin->Methylated COMTs Methylated_Glucuronides Methylated Glucuronides Glucuronides->Methylated_Glucuronides COMTs Methylated->Methylated_Glucuronides UGTs PK_Workflow Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing Luteolin Administration (Oral or IV) Animal_Model->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis HPLC-MS/MS Analysis Processing->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis Report Data Interpretation and Reporting Data_Analysis->Report Signaling_Pathway Luteolin Luteolin AdipoR1 Adiponectin Receptor 1 (AdipoR1) Luteolin->AdipoR1 Upregulates AMPK AMP-activated protein kinase (AMPK) AdipoR1->AMPK Activates PPARg Peroxisome proliferator-activated receptor γ (PPARγ) AMPK->PPARg Activates Metabolic_Improvement Amelioration of Metabolic Dysfunction PPARg->Metabolic_Improvement

References

An In-depth Technical Guide to the In Vitro Antioxidant Properties of Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of luteolin, a common flavonoid found in a wide variety of plants. Luteolin has garnered significant attention for its potent antioxidant and anti-inflammatory effects, making it a promising candidate for further investigation in drug development.[1][2] This document details its radical scavenging capabilities, effects on lipid peroxidation, and its influence on key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Direct Radical Scavenging Activity

Luteolin demonstrates robust free radical scavenging activity, a key mechanism of its antioxidant action. This has been quantified using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, indicating the concentration of luteolin required to scavenge 50% of the free radicals. Lower IC50 values denote higher antioxidant activity.

Table 1: Radical Scavenging Activity of Luteolin (IC50 Values)

AssayIC50 ValueSolvent/ConditionsReference
DPPH13.2 ± 0.18 µMNot specified[3]
DPPH8.85 µg/mLNot specified[4]
DPPH2.099 µg/mLNot specified[5]
DPPH18.3 ± 0.2 µMMethanol[6][7]
DPPH9.4 ± 0.3 µMAcetone[6][7]
DPPH25.5 ± 1.2 µMTetrahydrofuran (THF)[6][7]
ABTS17.3 ± 0.82 µMNot specified[3]
ABTS0.59 µg/mLNot specified[5]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay provides insight into the electron-donating capacity of a compound. Luteolin has been shown to possess significant reducing power.

Table 2: Ferric Reducing Antioxidant Power of Luteolin

AssayValue (µM Fe²⁺ equivalent)Reference
FRAP573 ± 16 µM[6][7]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids in cell membranes, leading to cell damage. Luteolin has demonstrated a protective effect against lipid peroxidation. In studies using H₂O₂-induced oxidative stress in V79-4 lung fibroblast cells, luteolin was shown to significantly inhibit lipid peroxidation.[8][9] This was measured by a decrease in the fluorescence of diphenyl-1-pyrenylphosphine (DPPP) and a reduction in the formation of thiobarbituric acid reactive substances (TBARS).[8][9] Specifically, a concentration of 2.5 µg/ml of luteolin markedly attenuated the increase in DPPP fluorescence caused by H₂O₂.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key in vitro antioxidant assays discussed.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Luteolin Stock and Serial Dilutions mix Mix Luteolin Dilutions with Assay Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->mix incubate Incubate under Specific Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance/ Fluorescence at Specific Wavelength incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General experimental workflow for in vitro antioxidant capacity assays.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.2 mmol/L) in a suitable solvent like ethanol or methanol.[10] The solution should be freshly prepared and kept in the dark to prevent degradation.[11]

  • Sample Preparation : Dissolve luteolin in a suitable solvent to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction : In a 96-well plate or cuvettes, mix a specific volume of each luteolin dilution with the DPPH working solution.[10] A control containing only the solvent instead of the antioxidant solution is also prepared.[10]

  • Incubation : The reaction mixture is shaken and incubated in the dark at room temperature for a specified time, typically 30 minutes.[10]

  • Measurement : The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[10][11] The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[4][10]

  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[12][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12][13] The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

  • Sample Preparation : Prepare a stock solution and serial dilutions of luteolin.

  • Reaction : Add the luteolin dilutions to the ABTS•+ solution in a 96-well plate.

  • Incubation : The reaction is typically incubated at room temperature for a short period (e.g., 6 minutes).[14]

  • Measurement : The absorbance is read at 734 nm.[12]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.[14]

  • Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15] The reagent should be warmed to 37°C before use.[15]

  • Sample Preparation : Prepare a stock solution and serial dilutions of luteolin. A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox.

  • Reaction : Add the luteolin sample or standard to the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[15][16]

  • Measurement : The absorbance of the blue-colored complex (ferrous-TPTZ) is measured at 593 nm.[16]

  • Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve, and the results are expressed as µM of Fe²⁺ equivalents.

  • Tissue Preparation : A tissue homogenate (e.g., from a pig brain) serves as the source of lipids.[17]

  • Sample Incubation : The luteolin extract is mixed with the tissue homogenate and incubated at 37°C for approximately 30 minutes.[17]

  • Induction of Peroxidation : Lipid peroxidation is initiated by adding pro-oxidants like ascorbic acid and FeSO₄ to the mixture, followed by another incubation period (e.g., 60 minutes at 37°C).[17]

  • TBARS Reaction : Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., in a boiling water bath) to allow the reaction between TBA and malondialdehyde (MDA), a product of lipid peroxidation.

  • Measurement : After cooling, the absorbance of the resulting pink-colored chromogen is measured at approximately 532 nm.

  • Calculation : The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group to the control group where peroxidation was induced without any antioxidant.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, luteolin exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In the presence of oxidative stress or inducers like luteolin, NRF2 is released from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[8]

Studies have shown that luteolin can activate the NRF2 signaling pathway, leading to increased expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[8] This cellular defense mechanism helps to mitigate oxidative stress and protect cells from damage.[8] The activation of the p62/KEAP1/NRF2 pathway has also been identified as a mechanism for luteolin's neuroprotective effects.[8]

G cluster_cytoplasm Cytoplasm luteolin_node Luteolin keap1_nrf2_complex KEAP1-NRF2 Complex luteolin_node->keap1_nrf2_complex Inhibits ros_node Oxidative Stress (ROS) ros_node->keap1_nrf2_complex Induces dissociation nrf2_free NRF2 keap1_nrf2_complex->nrf2_free Releases nucleus Nucleus nrf2_free->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are Binds to antioxidant_enzymes Upregulation of Antioxidant Genes (SOD, CAT, GPx, HO-1) are->antioxidant_enzymes Activates Transcription protection Cellular Protection & Reduced Oxidative Damage antioxidant_enzymes->protection

Caption: Luteolin-mediated activation of the NRF2 signaling pathway.

Luteolin's antioxidant activity is also interconnected with its anti-inflammatory properties. It has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and inhibit other pro-inflammatory signaling molecules.[2][18] For instance, a related compound has been reported to activate HO-1, which in turn inactivates the IKKβ/NF-κB signaling pathway, leading to reduced inflammation.[18] Luteolin can also interfere with the MAPK and STAT3 signaling pathways, which are involved in both inflammation and cell proliferation.[1][19]

Conclusion

Luteolin exhibits multifaceted antioxidant properties in vitro, acting through direct radical scavenging, reduction of metal ions, and inhibition of lipid peroxidation. Furthermore, it enhances the endogenous antioxidant defense system by modulating key signaling pathways, most notably the NRF2 pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration of luteolin's therapeutic potential against diseases associated with oxidative stress.

References

Galuteolin (Luteolin-7-O-glucoside): A Technical Guide to its Potential in Cancer Chemoprevention

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of galuteolin (luteolin-7-O-glucoside) and its aglycone, luteolin, as potential agents for cancer chemoprevention. It details their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the complex signaling pathways involved.

Introduction

This compound, a flavonoid glycoside, and its aglycone form, luteolin, are natural compounds found in a wide variety of fruits and vegetables, including carrots, broccoli, parsley, and celery.[1][2][3] Extensive preclinical research has demonstrated their significant anticancer properties, which are attributed to their ability to modulate numerous cellular signaling pathways critical to cancer development and progression.[2][4][5][6] These compounds can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), halt the cell cycle, and prevent metastasis and angiogenesis.[2][4][7][8] This guide synthesizes the available scientific evidence to provide a detailed resource for researchers exploring the therapeutic potential of this compound.

Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy

The cytotoxic effects of this compound and luteolin have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. Furthermore, in vivo studies have demonstrated tumor growth inhibition in animal models.

Table 2.1: In Vitro Cytotoxicity (IC50) of this compound and Luteolin in Cancer Cell Lines
CompoundCancer TypeCell LineIC50 Value (µM)Exposure TimeReference
This compound Oral CancerFaDu~3024 h[9]
Oral CancerHSC-3~3024 h[9]
Oral CancerCA9-22~3024 h[9]
Colon CancerCOLO 320> 6.1Not Specified[7]
Luteolin Lung Cancer (NSCLC)A54941.5924 h[10]
Lung Cancer (NSCLC)A54927.1248 h[10]
Lung Cancer (NSCLC)A54940.248 h[11]
Lung Cancer (NSCLC)H46018.9348 h[10]
Lung CancerGLC440.9Continuous[7]
Head and Neck (SCCHN)Tu2126.96Not Specified[12]
Colon CancerLoVo66.7024 h[13][14]
Colon CancerLoVo30.4772 h[13][14]
Colon CancerCOLO 32032.5Continuous[7]
CholangiocarcinomaKKU-M15610.524 h[15]
CholangiocarcinomaKKU-M1568.748 h[15]
Multidrug ResistantNCI-ADR/RES~3548 h[16]
Multidrug ResistantMCF-7/MitoR~3548 h[16]
HepatomaHL6012.5Not Specified[7]
Table 2.2: In Vivo Efficacy of Luteolin in Animal Models
Cancer TypeAnimal ModelTreatment Dose & RouteOutcomeReference
Colon CancerNude Mice (HCT116 Xenograft)40 mg/kg (i.p.) + Cisplatin (1.25 mg/kg)64% reduction in tumor weight[17]
Lung CancerNude Mice (H460 Xenograft)50-200 mg/kg/dayDose-dependent reduction in tumor volume and weight[17]
Colon CancerMice50-200 ppm in diet for 6 weeksSignificant decrease in tumor volume[2]
Hepatocellular CarcinomaH22 Tumor-bearing MiceNot specifiedEffectively inhibited tumor growth[18]

Mechanisms of Action and Signaling Pathways

This compound and luteolin exert their chemopreventive effects by modulating a complex network of intracellular signaling pathways that govern cell fate.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which these flavonoids eliminate cancer cells. They activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2][7][19]

  • Extrinsic Pathway: Luteolin has been shown to upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent executioner caspases like caspase-3.[19][20]

  • Intrinsic Pathway: This pathway is triggered by mitochondrial stress. Luteolin can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[19][21] This event activates caspase-9. Luteolin also modulates the balance of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[2][19][21]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Galuteolin_ext This compound / Luteolin DR5 Death Receptor 5 (DR5) Galuteolin_ext->DR5 Upregulates Casp8 Caspase-8 DR5->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Galuteolin_int This compound / Luteolin Bcl2 Bcl-2 Galuteolin_int->Bcl2 Inhibits Bax Bax Galuteolin_int->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Cell Cycle Arrest

By interfering with the cell cycle machinery, this compound and luteolin can halt the proliferation of cancer cells at various checkpoints, including G0/G1, S, and G2/M phases.[7][16][22]

  • G1 Arrest: Luteolin can induce G1 arrest by upregulating p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors.[1]

  • S Phase Arrest: In some cancer cell lines, luteolin treatment leads to an accumulation of cells in the S phase.[7][16]

  • G2/M Arrest: Luteolin has been observed to cause G2/M phase arrest by inactivating the Cyclin B1/CDC2 complex, which is crucial for the G2 to M transition.[2][13][14]

Modulation of Key Oncogenic Signaling Pathways

Luteolin has been shown to inhibit several critical signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.[3][5][23]

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival. Luteolin can inhibit this pathway by suppressing the phosphorylation of Akt, thereby preventing the activation of downstream targets like mTOR.[4][8][23]

  • MAPK Pathway: Luteolin modulates the mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38. It can activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in certain contexts.[2][21][23]

  • NF-κB Pathway: The transcription factor NF-κB promotes inflammation and cell survival. Luteolin can inhibit NF-κB activation, thereby reducing the expression of inflammatory and anti-apoptotic genes.[8][11][23]

  • STAT3 Pathway: Luteolin has been found to suppress the activation of STAT3, a transcription factor involved in cell proliferation and survival.[4][15]

  • Wnt/β-catenin Pathway: In colon cancer, luteolin can inhibit the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation.[1]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound / Luteolin Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates NFkB NF-κB This compound->NFkB Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf Ras->JNK Ras->p38 Raf->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis Apoptosis_node Apoptosis JNK->Apoptosis_node p38->Apoptosis_node IKK IKKβ IKK->NFkB NFkB->Survival

Caption: Modulation of major oncogenic signaling pathways by this compound.
Inhibition of Metastasis and Invasion

This compound can suppress the metastatic potential of cancer cells. In oral cancer cells, it has been shown to reduce migration and invasion by downregulating the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix, through the inhibition of p38 phosphorylation.[9][24]

Key Experimental Protocols

The following sections describe generalized methodologies commonly employed in the preclinical evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or luteolin (e.g., 0, 10, 20, 40, 80 µM) dissolved in a vehicle like DMSO. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[7][11]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at various concentrations for a defined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[11]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the effects of this compound on signaling pathways.

  • Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin).

  • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][11]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are typically used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ H460 or HCT116 cells) in PBS or Matrigel is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. Luteolin (e.g., 10-50 mg/kg) or vehicle is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a defined schedule (e.g., daily or three times a week).[17]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).[17]

G cluster_invitro In Vitro Screening cluster_mechanism cluster_invivo In Vivo Validation start Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability mechanism Mechanism of Action Studies viability->mechanism xenograft Tumor Xenograft Model (Nude Mice) viability->xenograft Promising Candidate apoptosis_assay Apoptosis Assay (Annexin V/PI) western_blot Western Blot (Signaling Proteins) cell_cycle Cell Cycle Analysis (PI Staining) efficacy Efficacy Assessment (Tumor Volume/Weight) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Histology) efficacy->toxicity

Caption: A general workflow for preclinical evaluation of this compound.

Conclusion and Future Perspectives

The body of preclinical evidence strongly supports the potential of this compound and its aglycone, luteolin, as cancer chemopreventive agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/Akt and NF-κB in a wide range of cancer types is well-documented. However, a significant challenge for the clinical translation of these compounds is their low bioavailability and rapid metabolism.[3] Future research should focus on advanced drug delivery systems, such as nano-formulations, to enhance their solubility and systemic exposure, potentially unlocking their full therapeutic potential.[12][25] Rigorous clinical trials are necessary to validate these promising preclinical findings and establish the safety and efficacy of this compound in human cancer prevention and therapy.

References

The Therapeutic Potential of Luteolin in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a growing global health challenge, characterized by the progressive loss of structure and function of neurons. Current therapeutic strategies are largely symptomatic and fail to address the underlying multifactorial pathologies, which include neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis.[1][2] In the quest for novel therapeutic agents, natural compounds have garnered significant interest. Luteolin, a common flavonoid found in various fruits and vegetables, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of luteolin in neurodegenerative diseases, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways involved.

Quantitative Data on the Efficacy of Luteolin

The neuroprotective effects of luteolin have been quantified in numerous preclinical studies across various models of neurodegenerative diseases. The following tables summarize the key findings, offering a comparative look at its efficacy.

Table 1: Effects of Luteolin on Alzheimer's Disease Pathologies
Animal ModelLuteolin DosageDurationKey BiomarkerResultReference
3xTg-AD Mice20, 40 mg/kg/day, i.p.3 weeksAstrocyte Activation (GFAP)Dose-dependent reduction in GFAP expression.[4]
3xTg-AD Mice20, 40 mg/kg/day, i.p.3 weeksPro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Dose-dependent decrease in brain tissue.[4]
Aβ1-42-injected Mice80 mg/kg/day2 weeksAβ1-42 and BACE-1Significant reduction in the cortex and hippocampus.[5]
Aβ1-42-injected Mice80 mg/kg/day2 weeksSynaptic Markers (PSD-95, SNAP-25)Significantly enhanced expression.[5]
Tg2576 Mice with TBI20 mg/kg, i.p.15 daysSoluble Aβ40,42Abolished the TBI-induced increase.[6][7]
Tg2576 Mice with TBI20 mg/kg, i.p.15 daysPhospho-tauSignificantly abolished the TBI-induced increase.[6]
3xTg-AD MiceNot specifiedNot specifiedAβ1-42 and BACE1 levelsRemarkable suppression.[8]
Table 2: Effects of Luteolin on Huntington's Disease Pathologies
Animal ModelLuteolin DosageDurationKey Biomarker/OutcomeResultReference
HD N171-82Q Transgenic MiceNot specifiedFrom 6 weeks of ageSurvivalEnhanced survival compared to vehicle-treated group.[9][10]
HD N171-82Q Transgenic MiceNot specifiedFrom 6 weeks of ageBody WeightPrevented weight loss.[9][10]
HD N171-82Q Transgenic MiceNot specifiedFrom 6 weeks of ageMotor FunctionEnhanced motor coordination and balance.[9][10]
HD N171-82Q Transgenic MiceNot specifiedFrom 6 weeks of ageHuntingtin AggregatesSignificantly reduced in cortex, hippocampus, and striatum.[9][10]
Mutant htt Neuroblastoma CellsNot specified24 hoursCell ViabilityIncreased viability and decreased apoptosis.[11][12]
Mutant htt Neuroblastoma CellsNot specified24 hoursMutant Huntingtin AggregatesReduced accumulation of soluble and insoluble aggregates.[11][12]
Table 3: Effects of Luteolin on Parkinson's Disease Pathologies and Neuroinflammation
ModelLuteolin DosageDurationKey Biomarker/OutcomeResultReference
6-OHDA-induced PD Rats10, 25, 50 mg/kg, p.o.28 daysDepression- and Anxiety-like BehaviorsSignificant improvement in behavioral tests.[13]
6-OHDA-induced PD Rats10, 25, 50 mg/kg, p.o.28 daysOxidative Stress Markers (Catalase, SOD, MDA)Increased Catalase and SOD; reduced MDA in hippocampus.[13]
6-OHDA-induced PD Rats10, 25, 50 mg/kg, p.o.28 daysPro-inflammatory Cytokines (IL-6, IL-1β, TNF-α)Reduced protein levels in hippocampus.[13]
Primary Mesencephalic Neuron-glia CulturesConcentration-dependentNot specifiedDopamine UptakeAttenuated LPS-induced decrease.[14]
Primary Mesencephalic Neuron-glia CulturesConcentration-dependentNot specifiedMicroglia ActivationSignificantly inhibited LPS-induced activation.[14]
BV-2 Microglial Cells20 µM1 hour pre-treatmentIL-6 Production (LPS-stimulated)Inhibited at both mRNA and protein levels.[15]

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, largely mediated by microglial activation, is a hallmark of neurodegenerative diseases. The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory cytokines and enzymes. Luteolin has been shown to inhibit the activation of the NF-κB pathway in microglia.[16][17] This inhibition prevents the transcription of inflammatory mediators, thereby reducing neuroinflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Induces Luteolin Luteolin Luteolin->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα degradation Nrf2_Pathway Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation Promotes Luteolin Luteolin Luteolin->JNK Inhibits Phosphorylation Luteolin->p38 Inhibits Phosphorylation

References

The Anti-Apoptotic Effects of Galuteolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-apoptotic mechanisms of galuteolin (also known as luteolin), a naturally occurring flavonoid. This compound has demonstrated significant potential in modulating programmed cell death, a critical process in various physiological and pathological conditions. This document outlines the core signaling pathways influenced by this compound, presents quantitative data from key experimental findings, and offers detailed protocols for relevant assays.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-apoptotic effects by intervening in several critical intracellular signaling cascades. The primary pathways identified are the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are central to cell survival, proliferation, and inflammation, and their modulation by this compound underscores its therapeutic potential.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. This compound has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[1][2] Inhibition of PI3K and the subsequent downstream phosphorylation of Akt leads to the modulation of several apoptosis-related proteins.[1][3]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Akt->Bax promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis

This compound's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and apoptosis. This compound's effect on this pathway can be context-dependent, either promoting or inhibiting apoptosis. In several cancer cell lines, this compound has been observed to activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting the pro-survival ERK pathway.[1][4][5]

MAPK_Pathway This compound This compound ERK p-ERK This compound->ERK inhibits JNK p-JNK This compound->JNK activates p38 p-p38 This compound->p38 activates Cell_Survival Cell Survival ERK->Cell_Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

This compound's modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer types, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. This compound has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[6][7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Anti_apoptotic_genes Anti-apoptotic Gene Expression Nucleus->Anti_apoptotic_genes activates Cell_Survival Cell Survival Anti_apoptotic_genes->Cell_Survival

This compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-Apoptotic Effects

The following tables summarize quantitative data from various studies investigating the anti-apoptotic effects of this compound.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineThis compound Concentration (µM)Incubation Time (h)IC50 (µM)Reference
HeLa1-404820[9]
NCI-ADR/RES12.5-10024~45[10]
NCI-ADR/RES12.5-10048~35[10]
MCF-7/MitoR12.5-10024~45[10]
MCF-7/MitoR12.5-10048~35[10]
A1720-20024174.28 ± 7.121[11]
U-373MG0-20024236.09 ± 6.334[11]

Table 2: Effect of this compound on Apoptosis Induction (Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic CellsReference
HeLa0 (Control)482.891.894.78[9]
HeLa10489.757.8517.6[9]
HeLa204812.414.026.4[9]
K5620 (Control)---8.21 ± 0.55[12]
K56225---23.43 ± 1.50[12]
K56250--40.47 ± 2.97[12]

Table 3: Effect of this compound on Caspase Activity

Cell LineThis compound Concentration (µM)Incubation Time (h)Fold Increase in Caspase-3 ActivityReference
HeLa5482[9]
HeLa10484[9]
HeLa20488[9]
HaCaT48-2.5[13]

Table 4: Effect of this compound on Bcl-2 Family Protein Expression

Cell LineThis compound Concentration (µM)Change in Bax ExpressionChange in Bcl-2 ExpressionReference
HT-29Not specifiedUpregulatedDownregulated[14]
HL-60Not specifiedCleavage to truncated formCleavage to pro-apoptotic fragment[15]
K562100IncreasedDecreased[12]
PLC/PRF/5Not specifiedIncreasedDecreased (Bcl-XL)[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on HeLa cells.[9]

  • Cell Seeding: Plate 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-40 µM) and a vehicle control (e.g., 0.11% DMSO) for the desired time points (e.g., 24 or 48 hours). A positive control such as cisplatin (5 µM) can also be included.[9]

  • MTT Incubation: After treatment, remove the medium and add MTT solution (5 mg/ml in PBS) to each well. Incubate at 37°C for 2-4 hours.

  • Formazan Solubilization: Discard the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals. Incubate at 37°C for 30 minutes in the dark.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a generalized procedure based on multiple sources.[9][10]

AnnexinV_Workflow Start Start: Treat cells with this compound Harvest Harvest cells (trypsinization if adherent) Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_AnnexinV Add Annexin V-FITC Incubate 15 min (dark) Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Analyze Analyze by Flow Cytometry Add_PI->Analyze End End: Quantify Apoptosis Analyze->End

Workflow for Annexin V/PI Apoptosis Assay.
  • Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This protocol is based on a commercially available kit.[9]

  • Cell Lysis:

    • Plate 1x10⁶ cells and treat with this compound (e.g., 5, 10, 20 µM) for 48 hours.

    • Resuspend the cell pellet in 100 µL of 1X lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant (cell lysate).

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to the appropriate wells.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blotting for Apoptosis-Related Proteins

This is a general protocol for detecting changes in protein expression.

WesternBlot_Workflow Start Start: Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

General workflow for Western Blot analysis.
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-apoptotic activity through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. Its ability to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression and activity of pro-apoptotic proteins such as Bax and caspases makes it a compound of considerable interest for further research and development in therapeutic areas where apoptosis induction is beneficial, such as oncology. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists and researchers investigating the multifaceted effects of this compound.

References

Methodological & Application

Application Notes and Protocols: Dissolving Galuteolin in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galuteolin, a common flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] In vitro cell culture-based assays are fundamental for elucidating the mechanisms of action of such compounds. A critical and often overlooked aspect of in vitro studies is the proper dissolution and handling of the test compound to ensure accurate and reproducible results. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) for use in cell culture experiments, along with relevant data and diagrams to guide researchers.

Data Presentation: Solubility and Recommended Concentrations

The solubility of a compound is a key determinant of its utility in biological assays. The following table summarizes the solubility of this compound (luteolin) in various solvents and provides general guidelines for working concentrations in cell culture.

Parameter Value Source
Solubility in DMSO ~10 mg/mL[2]
Solubility in Ethanol ~5 mg/mL[2]
Solubility in Dimethylformamide (DMF) ~20 mg/mL[2]
Aqueous Solubility Sparingly soluble[2]
Recommended Stock Concentration in DMSO 10-20 mMGeneral Practice
Typical Final DMSO Concentration in Media ≤ 0.1% (v/v)General Practice
Typical this compound Working Concentration 1-100 µM[3]

Note: The final DMSO concentration in the cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can have cytotoxic effects and influence experimental outcomes. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Experimental Protocol: Preparation of this compound Solutions for Cell Culture

This protocol outlines a three-step method for dissolving this compound in DMSO and preparing working solutions for cell culture experiments.[4]

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or incubator (37°C)

Procedure:

Step 1: Preparation of a Concentrated Stock Solution in DMSO

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the tube at maximum speed for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • This concentrated stock solution can be aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

Step 2: Intermediate Dilution with Fetal Bovine Serum (FBS)

  • Pre-warm the heat-inactivated FBS to 37°C in a water bath.

  • In a sterile tube, perform an intermediate dilution of the this compound stock solution with the pre-warmed FBS. A 1:10 dilution is a common starting point. This step helps to prevent precipitation of the hydrophobic compound when it is introduced to the aqueous cell culture medium.[4]

  • Gently mix by pipetting up and down. Keep this intermediate solution warm.

Step 3: Final Dilution in Cell Culture Medium

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform the final serial dilutions of the this compound-FBS mixture into the pre-warmed cell culture medium to achieve the desired final working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Gently mix each dilution thoroughly before adding to the cells.

  • Use the prepared this compound-containing media immediately for treating cells.

Mandatory Visualizations

Signaling Pathway Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[1][3] One of the well-documented pathways is the inhibition of the NF-κB signaling cascade.

Galuteolin_NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKKβ TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression NFkB->Gene activates This compound This compound This compound->IKK inhibits Galuteolin_Prep_Workflow start Start step1 Step 1: Prepare Concentrated Stock (e.g., 20 mM in 100% DMSO) start->step1 step2 Step 2: Intermediate Dilution (with pre-warmed 37°C FBS) step1->step2 step3 Step 3: Final Dilution (in pre-warmed 37°C cell culture medium) step2->step3 end Treat Cells Immediately step3->end

References

Application Note & Protocol: HPLC-Based Quantification of Galuteolin (Luteolin-7-O-Glucoside) in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of galuteolin, also known as luteolin-7-O-glucoside, in various plant extracts using High-Performance Liquid Chromatography (HPLC). The protocols outlined below cover sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results.

Introduction

This compound (luteolin-7-O-glucoside) is a naturally occurring flavonoid found in a wide variety of plants and is known for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, phytochemical research, and the development of new pharmaceuticals.[1][2][3] Reversed-phase HPLC coupled with UV detection is a robust and widely used technique for this purpose, offering high resolution and sensitivity.[2][4][5]

Experimental Protocols

A successful HPLC analysis relies on meticulous sample preparation and optimized chromatographic conditions.

2.1. Sample Preparation

The primary goal of sample preparation is to efficiently extract this compound from the plant matrix while minimizing interfering substances.[1][2]

  • Plant Material Handling: Collect fresh plant material and wash it thoroughly with distilled water to remove any debris. The material should then be dried to a constant weight, either by air-drying or freeze-drying.[1]

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[2]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer the powder to a suitable vessel (e.g., a conical flask).

    • Add a suitable extraction solvent. Methanol, or aqueous methanol (e.g., 70-80% methanol in water), is commonly used for flavonoid extraction.[3][6]

    • Employ an extraction technique such as ultrasonication for 30-60 minutes or maceration with shaking overnight at room temperature to enhance extraction efficiency.[2][4]

    • After extraction, centrifuge the mixture to pellet the solid plant material.

    • Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[4][6]

2.2. Standard Solution Preparation

Accurate quantification necessitates the use of a certified reference standard of this compound.

  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in HPLC-grade methanol. Store this solution in the dark at 4°C to prevent degradation.[2]

  • Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with the mobile phase to generate a calibration curve. A typical concentration range could be 1-200 µg/mL.[2][5][7]

2.3. HPLC Instrumentation and Conditions

The following conditions are a general guideline and may require optimization for specific plant matrices and HPLC systems.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used for flavonoid separation.[6]

  • Mobile Phase: A gradient elution is often employed to achieve good separation of flavonoids. A common mobile phase consists of:

    • Solvent A: 0.1% Formic Acid or 0.2% Ortho-phosphoric Acid in Water[5][8][9]

    • Solvent B: Acetonitrile or Methanol[8][9]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6][10][11]

  • Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.[8][12]

  • Detection Wavelength: The detection wavelength for this compound is typically set at its maximum absorbance, which is around 340-350 nm.[4][8]

  • Injection Volume: Inject 10-20 µL of the filtered sample and standard solutions.[2][4]

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material Collection & Drying grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Sonication) grinding->extraction filtration Centrifugation & Filtration (0.22 µm) extraction->filtration hplc_injection Injection into HPLC System filtration->hplc_injection standard_prep This compound Standard Preparation calibration_curve Serial Dilution for Calibration Curve standard_prep->calibration_curve calibration_curve->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (345 nm) chromatography->detection peak_identification Peak Identification by Retention Time detection->peak_identification quantification Quantification using Calibration Curve peak_identification->quantification results Reporting this compound Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

Data Presentation and Analysis

3.1. Identification and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.[4]

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantification: Determine the concentration of this compound in the plant extract by interpolating the peak area of the sample from the calibration curve.[2]

3.2. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[9][11]

Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification

ParameterTypical Acceptance CriteriaExample Values from Literature
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995 - 1.0000[7]
Precision (Relative Standard Deviation, %RSD) Intraday: ≤ 2% Interday: ≤ 2%Intraday: < 1.04% Interday: < 1.2%[13]
Accuracy (Recovery, %) 80 - 110%91.58% - 110.1%[7][13]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 33.60 - 5.76 µg/mL[7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 1010.90 - 19.19 µg/mL[7]

Table 2: Example Quantitative Data of Luteolin and its Glucosides in Plant Extracts

Plant SpeciesPlant PartThis compound (Luteolin-7-O-glucoside) ContentReference
Helicteres hirsutaLeaf142.89 ± 0.53 µg/g[10]
Helicteres hirsutaAerial Parts91.15 ± 0.42 µg/g[10]
Helicteres hirsutaFruit56.61 ± 0.62 µg/g[10]
Helicteres hirsutaBranch49.06 ± 0.46 µg/g[10]
Dendranthema morifoliumFlowerLuteolin: 261.2 ± 2.74 µg/g[14]
Dendranthema morifoliumStem and LeafLuteolin: 467.6 ± 2.45 µg/g[14]

Signaling Pathway Context

This compound, as a flavonoid, is implicated in various cellular signaling pathways, primarily due to its antioxidant and anti-inflammatory properties. Understanding these pathways can provide context for its therapeutic applications.

Simplified Signaling Pathway for Flavonoid Action

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates This compound This compound This compound->Nrf2 activates NFkB NF-κB Pathway This compound->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of

Caption: this compound's role in antioxidant and anti-inflammatory pathways.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. Adherence to the outlined sample preparation, chromatographic conditions, and validation procedures is essential for obtaining accurate results, which are fundamental for quality control and further research in the fields of phytochemistry and drug development.

References

Evaluating the Anti-Inflammatory Activity of Galuteolin: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of galuteolin, a flavonoid with known therapeutic potential. The described cell-based assays are designed to be conducted in a standard cell culture laboratory and are aimed at researchers in academia and the pharmaceutical industry. The protocols detail the induction of an inflammatory response in macrophage-like cells and the subsequent assessment of this compound's inhibitory effects on key inflammatory mediators and signaling pathways. This includes the quantification of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), as well as the analysis of the NF-κB and MAPK signaling cascades by Western blotting. Detailed methodologies, data presentation guidelines, and visual representations of workflows and signaling pathways are provided to facilitate experimental design and execution.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a natural flavonoid, has demonstrated significant anti-inflammatory potential, making it a promising candidate for drug development.[1][2][3][4] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6][7][8] This document outlines a series of robust and reproducible cell-based assays to quantify the anti-inflammatory activity of this compound.

Experimental Overview

The general workflow for assessing the anti-inflammatory activity of this compound involves stimulating a suitable cell line, such as the murine macrophage-like cell line RAW 264.7, with an inflammatory agent like lipopolysaccharide (LPS).[9][10][11][12] The ability of this compound to counteract the LPS-induced inflammatory response is then measured through a series of quantitative assays.

G cluster_workflow Experimental Workflow cluster_assays Assays cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment stimulation LPS Stimulation treatment->stimulation data_collection Data Collection & Analysis stimulation->data_collection no_assay Nitric Oxide (NO) Assay data_collection->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) data_collection->cytokine_elisa western_blot Western Blot Analysis data_collection->western_blot

Figure 1: General experimental workflow for evaluating this compound's anti-inflammatory activity.

Key Signaling Pathways

This compound has been shown to inhibit the production of pro-inflammatory mediators by targeting the NF-κB and MAPK signaling pathways.[1][5][6][7][8] Understanding these pathways is crucial for interpreting the experimental results.

G cluster_pathway This compound's Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) AP1->Inflammatory_Genes IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades, releasing p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc translocates p65_p50_nuc->Inflammatory_Genes This compound This compound This compound->p38 inhibits This compound->ERK inhibits This compound->IKK inhibits

Figure 2: Simplified diagram of the NF-κB and MAPK signaling pathways modulated by this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 cells and their treatment with this compound and LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) and allow them to adhere overnight. A common seeding density for 96-well plates is 2 x 10^5 cells/well.[9]

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: After pre-treatment, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 18-24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[9]

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9][13][14][15]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Protocol:

  • Sample Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Component A to each 100 µL of supernatant, followed by 50 µL of Component B.[9][15]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[9][16]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][11][17][18][19][20][21]

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatant after the treatment and stimulation period. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis

This protocol is used to determine the protein levels of key components of the NF-κB and MAPK signaling pathways.[1][22][23][24][25][26]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment and stimulation for appropriate time points (e.g., 15-60 minutes for phosphorylation events), wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Table 3: Effect of this compound on LPS-Induced NF-κB and MAPK Pathway Protein Expression (Relative Densitometry)

TreatmentConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK Ratio
Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory activity. By employing these cell-based assays, researchers can effectively quantify the inhibitory effects of this compound on key inflammatory mediators and elucidate its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways. These methods are essential for the preclinical assessment of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes & Protocols: Preparation of Galuteolin Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galuteolin, also known as Luteolin-7-O-glucoside, is a flavonoid glycoside found in various plants and is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Reproducible and reliable in vitro experimental results depend critically on the correct preparation of test compounds. Due to the limited aqueous solubility of many flavonoids, establishing a robust protocol for creating stock solutions is essential for researchers, scientists, and drug development professionals.[2]

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions, primarily using dimethyl sulfoxide (DMSO) as the solvent, to ensure consistent concentrations and minimize precipitation in cell culture media.

Data Presentation: Properties of this compound for In Vitro Experiments

The quantitative data relevant to the preparation of this compound stock solutions are summarized in the table below. It is important to note that while this compound's glycosidic moiety improves its aqueous solubility compared to its aglycone (luteolin), it is still considered to have low water solubility.[2][3] DMSO is the recommended solvent for achieving high-concentration stock solutions suitable for in vitro studies.[4][5]

ParameterValue / RecommendationSource / Rationale
Synonyms Luteolin-7-O-glucoside, Cinaroside[3]
Molecular Formula C₂₁H₂₀O₁₁[6]
Molecular Weight 448.38 g/mol [6]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeBased on high solubility of the aglycone luteolin and general practice for flavonoids.[4][5][7][8]
Recommended Stock Concentration 10-50 mM in 100% DMSOGeneral practice for creating highly concentrated stocks to minimize solvent volume in final culture.[9]
Suggested Working Concentration Range 1-100 µMEffective concentrations are dose-dependent; this range is a common starting point for in vitro studies.[10][11]
Final DMSO Concentration in Media ≤ 0.5%, ideally ≤ 0.1%To avoid solvent-induced cytotoxicity. A vehicle control is mandatory.[9]
Storage of Stock Solution -20°C or -80°C, protected from light and moistureTo ensure stability and prevent degradation.[7][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

1. Materials and Equipment

  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)

  • Laminar flow hood or biosafety cabinet

2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle this compound powder in a chemical fume hood or a weighing station with appropriate ventilation to avoid inhalation.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

3. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (448.38 g/mol ).

  • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 1 mL × 10 mmol/L × 448.38 g/mol

    • Mass (mg) = 4.48 mg

4. Step-by-Step Procedure

  • Weighing: Accurately weigh 4.48 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolution: Inside a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex at maximum speed until the powder is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected vial. This step is critical if the DMSO used was not pre-sterilized.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

5. Preparation of Working Solutions

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution serially in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution (a 1:1000 dilution).

  • Always prepare a vehicle control by adding an equivalent volume of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing & Storage weigh 1. Weigh 4.48 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex Until Completely Dissolved add_dmso->dissolve sterilize 4. Sterilize with 0.22 µm Syringe Filter (Optional) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C / -80°C Protected from Light aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

This compound Signaling Pathway Diagram

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] The diagram below illustrates this inhibitory mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb Releases nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds to Promoter Region genes Pro-inflammatory Genes (IL-6, IL-1β, etc.) dna->genes Upregulates Transcription

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Galuteolin (Luteolin) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of galuteolin, more commonly known as luteolin, a naturally occurring flavonoid, in preclinical animal models to investigate its neuroprotective properties. This document details established experimental models, protocols for key assays, and the underlying molecular mechanisms of luteolin's action in the context of various neurological disorders.

Introduction to Luteolin and its Neuroprotective Potential

Luteolin is a flavonoid found in a wide variety of plants, fruits, and vegetables.[1][2] It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4][5] Accumulating evidence from preclinical studies suggests that luteolin holds promise as a therapeutic agent for a range of neurodegenerative diseases and acute brain injuries by mitigating neuronal damage and promoting functional recovery.[6][7]

Animal Models for Studying Luteolin's Neuroprotective Effects

Several well-established animal models are employed to evaluate the neuroprotective efficacy of luteolin against various neuropathological conditions.

Cerebral Ischemia/Reperfusion Injury (Stroke) Model

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used method to mimic ischemic stroke in humans.[3][8][9]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Preparation: Male Sprague-Dawley rats (200-220g) are anesthetized.[3]

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.[3]

  • Reperfusion: The filament is withdrawn to allow blood flow to resume (reperfusion).[3]

  • Luteolin Administration: Luteolin is typically administered via intraperitoneal (i.p.) injection at varying doses (e.g., 50, 100, 200 mg/kg) at a specific time point, such as 2 hours after the onset of ischemia.[3][9]

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion to evaluate motor and sensory function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3]

    • Brain Water Content: Measured to assess cerebral edema.[3][8]

    • Histological Analysis: Brain tissue is examined for neuronal damage and apoptosis (e.g., TUNEL staining).[3]

    • Biochemical Assays: Levels of oxidative stress markers (e.g., LPO, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2) are quantified.[3][9]

Quantitative Data Summary: Luteolin in Rat MCAO Model

ParameterControl (I/R) GroupLuteolin (50 mg/kg)Luteolin (100 mg/kg)Luteolin (200 mg/kg)Reference
Neurological Score HighReducedSignificantly ReducedMarkedly Reduced[3]
Infarct Volume (%) HighReducedSignificantly ReducedMarkedly Reduced[3]
Brain Water Content (%) HighReducedSignificantly ReducedMarkedly Reduced[3]
Apoptosis Rate (%) HighReducedSignificantly ReducedMarkedly Reduced[3]
Caspase-3 Expression HighReducedSignificantly ReducedMarkedly Reduced[3]
Bax Expression HighReducedSignificantly ReducedMarkedly Reduced[3]
Bcl-2 Expression LowIncreasedSignificantly IncreasedMarkedly Increased[3]
p-Akt Expression LowIncreasedSignificantly IncreasedMarkedly Increased[3]
TNF-α Level HighReducedSignificantly ReducedMarkedly Reduced[3]
IL-1β Level HighReducedSignificantly ReducedMarkedly Reduced[3]
Alzheimer's Disease Models

Both chemically-induced and transgenic animal models are utilized to study the effects of luteolin on Alzheimer's disease (AD) pathology.

Experimental Protocol: Streptozotocin (STZ)-Induced Alzheimer's Disease in Rats

  • Animal Preparation: Adult male rats are used.[7]

  • Model Induction: Intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) is performed to induce sporadic AD-like cognitive deficits and pathological changes.[7]

  • Luteolin Administration: Luteolin is administered via the ICV route at different doses (e.g., 10 and 20 mg/kg) on specific days following STZ injection.[7]

  • Outcome Measures:

    • Cognitive Assessment: Morris Water Maze test is used to evaluate spatial learning and memory.[7]

    • Histological Analysis: The thickness of the CA1 pyramidal layer in the hippocampus is measured to assess neuronal loss.[7]

Experimental Protocol: Triple-Transgenic (3xTg-AD) Mouse Model of Alzheimer's Disease

  • Animal Model: 3xTg-AD mice, which harbor three human gene mutations (APP, PS1, and tau), are used as they develop age-dependent Aβ plaques and neurofibrillary tangles.[1]

  • Luteolin Administration: Luteolin is administered intraperitoneally (i.p.) at doses of 20 and 40 mg/kg/day for a duration of 3 weeks.[1]

  • Outcome Measures:

    • Behavioral Testing: To assess learning and memory deficits.[1]

    • Immunohistochemistry: To quantify astrocyte activation (GFAP) and neuroinflammation markers in the brain.[1]

    • Western Blotting: To measure the expression of endoplasmic reticulum (ER) stress markers (GRP78, IRE1α) and inflammatory proteins (TNF-α, IL-1β, IL-6, COX-2, iNOS).[1]

Quantitative Data Summary: Luteolin in Alzheimer's Disease Models

ParameterSTZ-Induced AD Model3xTg-AD Mouse ModelReference
Cognitive Function Significantly ImprovedDose-dependently Improved[1][7]
CA1 Pyramidal Layer Thickness Restored to near normalNot Assessed[7]
Astrocyte Activation (GFAP) Not AssessedInhibited[1]
Neuroinflammation (TNF-α, IL-1β, IL-6) Not AssessedInhibited[1]
ER Stress Markers (GRP78, IRE1α) Not AssessedDecreased[1]
Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA)-induced rat model is a classic method for studying Parkinson's disease (PD).[5][10]

Experimental Protocol: 6-OHDA-Induced Parkinson's Disease in Rats

  • Animal Preparation: Adult male rats are used.[5][10]

  • Model Induction: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or substantia nigra to selectively degenerate dopaminergic neurons.[11]

  • Luteolin Administration: Luteolin is administered orally (p.o.) at various doses (e.g., 10, 25, and 50 mg/kg) for a period of 28 days.[5][10]

  • Outcome Measures:

    • Behavioral Assessments: Tests for motor deficits (e.g., apomorphine-induced rotations) and non-motor symptoms like anxiety and depression.[5][10]

    • Neurochemical Analysis: Measurement of dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • Biochemical Assays: Assessment of oxidative stress markers and inflammatory mediators in the brain.[5]

Quantitative Data Summary: Luteolin in 6-OHDA-Induced PD Model

Parameter6-OHDA Control GroupLuteolin (10, 25, 50 mg/kg)Reference
Anxiety-like Behavior IncreasedSignificantly Improved[5][10]
Depressive-like Behavior IncreasedSignificantly Improved[5][10]
Catalase and SOD Levels DecreasedIncreased[5]
Malondialdehyde (MDA) Level IncreasedReduced[5]
NF-κB/NLRP3 Gene Expression UpregulatedDownregulated[5]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) IncreasedReduced[5]
Anti-inflammatory Cytokine (IL-10) DecreasedAugmented[5]

Molecular Mechanisms of Luteolin's Neuroprotection

Luteolin exerts its neuroprotective effects through multiple signaling pathways.

Anti-Apoptotic Pathway

Luteolin inhibits neuronal apoptosis by modulating the PI3K/Akt signaling pathway and regulating the expression of Bcl-2 family proteins.[3]

G Luteolin Luteolin PI3K PI3K Luteolin->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis

Caption: Luteolin's Anti-Apoptotic Signaling Pathway.

Antioxidant Pathway

Luteolin activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of endogenous antioxidant defenses.[12][13]

G Luteolin Luteolin p62 p62 Luteolin->p62 Enhances Keap1 Keap1 p62->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (in Nucleus) Nrf2->ARE Translocates and Binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Expression OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces

Caption: Luteolin's Antioxidant Nrf2-ARE Pathway Activation.

Anti-Inflammatory Pathway

Luteolin suppresses neuroinflammation by inhibiting the activation of microglia and downregulating pro-inflammatory signaling pathways such as Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB).[5][14][15]

G Luteolin Luteolin TLR4 TLR4 Luteolin->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Upregulates Expression Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation

Caption: Luteolin's Anti-Inflammatory Signaling Pathway.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of luteolin in an animal model of neurological disease.

G A Animal Model Induction (e.g., MCAO, 6-OHDA, STZ) B Luteolin Administration (Dose and Route Optimization) A->B C Behavioral Assessments (Motor, Cognitive) B->C D Tissue Collection and Preparation C->D E Histological Analysis (Infarct Volume, Neuronal Loss) D->E F Biochemical and Molecular Analysis (Western Blot, ELISA, PCR) D->F G Data Analysis and Interpretation E->G F->G

Caption: General Experimental Workflow.

Conclusion

Luteolin demonstrates significant neuroprotective effects across a range of preclinical animal models of neurological disorders. Its therapeutic potential is attributed to its multifaceted mechanism of action, including the suppression of apoptosis, oxidative stress, and neuroinflammation. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate and harness the neuroprotective properties of luteolin. Future studies should focus on optimizing delivery methods to enhance bioavailability in the central nervous system and translating these promising preclinical findings into clinical applications.

References

Galuteolin in Preclinical Research: Application Notes and Protocols for Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of galuteolin (luteolin-7-O-glucoside) dosage and administration for preclinical studies in rats. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of this compound, particularly focusing on its anti-inflammatory and neuroprotective properties.

Introduction

This compound, a flavonoid glycoside found in various plants, is the 7-O-glucoside of luteolin. Upon oral administration, this compound is primarily hydrolyzed to its aglycone, luteolin, by intestinal enzymes before absorption.[1] Therefore, preclinical studies investigating the effects of orally administered luteolin are highly relevant to understanding the biological activity of this compound. Luteolin has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This document summarizes key findings from preclinical rat studies to aid in the design of future investigations.

Data Presentation: Dosage Summary

The following tables summarize the dosages of this compound and luteolin used in various preclinical rat models. Due to the metabolic conversion of this compound to luteolin, data for both compounds are presented to provide a comprehensive reference.

Table 1: this compound (Luteolin-7-O-glucoside) Dosage in Preclinical Rodent Studies

Animal ModelRoute of AdministrationDosageStudy DurationKey Findings
Cerebral Ischemia/Reperfusion Injury (Rat)Intraperitoneal50, 100, 200 mg/kgSingle doseDose-dependent reduction in cerebral infarct volume, neurological score, and brain water content.[2][3][4]
Ulcerative Colitis (Mouse)Oral50, 100 mg/kg8 daysMitigated body weight loss and decreased Disease Activity Index score.
Pharmacokinetic Study (Rat)Intravenous10 mg/kgSingle doseCharacterization of intravenous pharmacokinetics.[5]
Pharmacokinetic Study (Rat)Oral1 g/kgSingle doseLow oral bioavailability (approximately 10±2%).[5]

Table 2: Luteolin Dosage in Preclinical Rat Studies (Relevant to Oral this compound Administration)

Animal ModelRoute of AdministrationDosageStudy DurationKey Findings
Cerebral Ischemia/Reperfusion InjuryOral50, 100 mg/kg7 daysAlleviated cerebral ischemia-reperfusion injury by inhibiting the JAK2/STAT3 signaling pathway.[6]
Neurotoxicity (Acetamiprid-induced)Oral50 mg/kg28 daysShowed potent anti-inflammatory and antioxidant activity.[7]
Tamoxifen-associated Fatty Liver and Cognitive ImpairmentOral20, 40 mg/kg7 daysMitigated cognitive impairment and hepatic steatosis.[8]
Cancer (various models)Oral10, 30, 40, 50, 200 mg/kg/day18-28 daysReduced tumor volume and weight in various cancer models.[9]

Experimental Protocols

Cerebral Ischemia/Reperfusion Injury Model in Rats

This protocol describes the induction of middle cerebral artery occlusion (MCAO) to model cerebral ischemia/reperfusion injury in rats, followed by treatment with this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound (purity >98%)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Nylon monofilament suture (4-0) with a rounded tip

  • Surgical instruments

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 nylon monofilament suture through an incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

    • After 2 hours of occlusion, gently withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Prepare this compound solutions in sterile saline at the desired concentrations (e.g., 50, 100, 200 mg/kg).

    • Administer the this compound solution or vehicle (saline) via intraperitoneal injection at the time of reperfusion.

  • Post-operative Care and Assessment:

    • Allow the rats to recover from anesthesia.

    • After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.

    • Euthanize the rats and collect brain tissue for analysis of infarct volume (TTC staining), brain water content, and biochemical markers of inflammation and apoptosis (e.g., IL-1β, TNF-α, Caspase-3).[2][3][4]

Oral Administration of this compound/Luteolin in Inflammatory Models

This protocol provides a general guideline for the oral administration of this compound or luteolin in rat models of inflammation.

Materials:

  • Rats (strain and sex appropriate for the model)

  • This compound or Luteolin

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium, propylene glycol)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Suspend or dissolve the required amount of this compound or luteolin in the chosen vehicle to achieve the desired final concentration and dosage volume. Sonication may be used to aid in suspension.

  • Acclimatization and Grouping:

    • Acclimatize the rats to the experimental conditions for at least one week.

    • Randomly divide the animals into control and treatment groups.

  • Induction of Inflammation:

    • Induce the specific inflammatory condition according to the established protocol for the chosen model (e.g., carrageenan-induced paw edema, DSS-induced colitis).

  • Oral Administration:

    • Administer the prepared this compound/luteolin suspension or vehicle to the rats via oral gavage. The volume is typically 1-2 mL for an adult rat.

    • The dosing frequency and duration will depend on the specific study design (e.g., once daily for 7 days).

  • Evaluation of Anti-inflammatory Effects:

    • At the end of the treatment period, measure relevant inflammatory parameters. This may include paw volume, disease activity index, colon length, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its active metabolite luteolin have been shown to modulate several key signaling pathways involved in inflammation and cell survival.

galuteolin_signaling_pathways cluster_inflammation Inflammatory Signaling cluster_survival Cell Survival Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKβ MyD88->IKK NFkB NF-κB (p65/p50) IKK->NFkB Cytokines_out Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines_out Transcription Galuteolin_Luteolin This compound (Luteolin) Galuteolin_Luteolin->IKK Inhibits GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibits Galuteolin_Luteolin2 This compound (Luteolin) Galuteolin_Luteolin2->JAK2 Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical rat model.

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping model_induction Disease Model Induction (e.g., MCAO, DSS) grouping->model_induction treatment This compound/Vehicle Administration model_induction->treatment monitoring Monitoring & Behavioral Tests treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Preclinical experimental workflow.

Conclusion

The provided data and protocols offer a foundation for researchers investigating the preclinical efficacy of this compound in rat models. The conversion of this compound to luteolin is a critical factor to consider in experimental design and data interpretation. The dosages summarized in this document can serve as a starting point for dose-response studies in various disease models. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

Spectrophotometric Analysis of Galuteolin's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galuteolin, also known as luteolin, is a common flavonoid found in a wide variety of plants, including celery, green pepper, and chamomile tea.[1] Flavonoids are a class of polyphenolic compounds that are well-regarded for their antioxidant properties.[2][3][4] The antioxidant capacity of these molecules stems from their ability to donate hydrogen atoms or electrons, which neutralizes harmful free radicals and reactive oxygen species (ROS).[5] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous human diseases. Spectrophotometric assays are widely used for the rapid and cost-effective determination of antioxidant potential due to their sensitivity and reproducibility.[3][5]

This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound's antioxidant capacity using four common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).

Principles of Antioxidant Assays

The antioxidant activity of this compound can be evaluated through different mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

  • DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[1][6]

  • ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. Antioxidants present in the sample reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at around 734 nm.[7][8]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color. The change in absorbance is monitored at approximately 593 nm.[9][10]

  • Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The resulting colored complex is measured at an absorbance of about 450 nm.[5][11]

Quantitative Data Summary

The antioxidant capacity of this compound (luteolin) is often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial radical concentration. Lower IC50 values indicate higher antioxidant activity. The data presented below is a summary from various studies and should be used for comparative purposes.

AssayAnalyteIC50 Value (µg/mL)IC50 Value (µM)Reference CompoundReference IC50Notes
DPPH This compound (Luteolin)28.33[1]9.4 (in acetone), 18.3 (in methanol)[12][13]BHT42.62 µg/mLThe IC50 value can be influenced by the solvent used.
DPPH This compound (Luteolin)26.304[14]-Chlorogenic Acid85.529 µg/mLStudy focused on synergistic effects.
ABTS This compound (Luteolin)-17.3[15]Vitamin C82.0 µMLuteolin showed significantly higher activity than Vitamin C and BHT.
FRAP This compound (Luteolin)-573.1 (µM Fe(II) equivalent)Catechin689.4 (µM Fe(II) equivalent)FRAP value is expressed as equivalents of a standard antioxidant.

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials:

  • This compound (Luteolin) standard solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a series of dilutions of the this compound standard solution in methanol or ethanol.

  • Add 100 µL of each this compound dilution to the wells of a 96-well microplate.

  • Add 100 µL of the DPPH solution to each well.

  • A blank well should contain 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

  • A control well should contain 100 µL of the this compound dilution and 100 µL of methanol/ethanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.[1][6]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

a. Reagents and Materials:

  • This compound (Luteolin) standard solution

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[16][17]

  • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Prepare a series of dilutions of the this compound standard solution.

  • Add 10 µL of each this compound dilution to the wells of a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.[7]

  • Measure the absorbance at 734 nm.[7]

  • Calculate the percentage of ABTS•+ inhibition using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagents and Materials:

  • This compound (Luteolin) standard solution

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18][19]

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a series of dilutions of the this compound standard solution.

  • Add 20 µL of each this compound dilution to the wells of a 96-well microplate.[10]

  • Add 180 µL of the freshly prepared FRAP working solution to each well.

  • Incubate the plate at 37°C for 4 minutes.[9]

  • Measure the absorbance at 593 nm.[9]

  • Create a standard curve using a known antioxidant such as Trolox or FeSO₄.

  • Express the FRAP value of this compound as equivalents of the standard antioxidant.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

a. Reagents and Materials:

  • This compound (Luteolin) standard solution

  • CUPRAC reagent:

    • 10 mM Copper(II) chloride solution

    • 7.5 mM Neocuproine solution in ethanol

    • 1 M Ammonium acetate buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Prepare a series of dilutions of the this compound standard solution.

  • In a 96-well plate, add 50 µL of the copper(II) chloride solution, 50 µL of the neocuproine solution, and 50 µL of the ammonium acetate buffer to each well.

  • Add 50 µL of each this compound dilution to the respective wells.

  • Incubate the plate at room temperature for 30 minutes.[11]

  • Measure the absorbance at 450 nm.[5][11]

  • Create a standard curve using a known antioxidant such as Trolox or uric acid.

  • Express the CUPRAC value of this compound as equivalents of the standard antioxidant.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis This compound This compound Standard dilutions Serial Dilutions This compound->dilutions dpph DPPH Assay dilutions->dpph Add to Assay abts ABTS Assay dilutions->abts Add to Assay frap FRAP Assay dilutions->frap Add to Assay cuprac CUPRAC Assay dilutions->cuprac Add to Assay spectro Spectrophotometer (Absorbance Reading) dpph->spectro abts->spectro frap->spectro cuprac->spectro calc Calculation of % Inhibition / Absorbance spectro->calc ic50 IC50 / Antioxidant Capacity Determination calc->ic50

Caption: General experimental workflow for the spectrophotometric analysis of this compound's antioxidant capacity.

signaling_pathway ROS Reactive Oxygen Species (Free Radicals) Neutralized Neutralized Species ROS->Neutralized This compound This compound (Antioxidant) This compound->Neutralized Donates H• or e- Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound

Caption: Simplified mechanism of this compound's antioxidant action in neutralizing reactive oxygen species.

References

Application of Luteolin in the Study of Flavonoid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, many of which are investigated for their potential health benefits. Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a common flavone present in numerous fruits, vegetables, and medicinal herbs. Due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, luteolin serves as a valuable molecular tool for researchers studying flavonoid metabolism and its impact on cellular pathways.[1][2][3]

The term "galuteolin" is not widely used in scientific literature. However, it appears in some patents related to the semi-synthesis of flavonoids, where it may refer to a glycosidic form of luteolin, such as luteolin-7-O-glucoside.[4][5] Flavonoids in plants are typically present as glycosides, which are hydrolyzed to their aglycone forms (like luteolin) in the intestine before absorption.[6] This document will focus on luteolin (the aglycone) as its biological activities and applications in research are extensively documented.

These application notes provide an overview of how luteolin can be utilized as a research tool, particularly as an enzyme inhibitor and a modulator of key cellular signaling pathways. Detailed protocols for representative in vitro assays are also included.

Application Notes

Luteolin's utility in research stems from its ability to interact with and modulate the activity of various proteins, making it an excellent probe for studying specific biological processes.

  • Studying Enzyme Kinetics and Inhibition: Luteolin has been shown to inhibit a range of enzymes involved in diverse metabolic and signaling pathways. Researchers can use luteolin to study enzyme kinetics, determine mechanisms of inhibition (competitive, non-competitive, etc.), and investigate the structure-activity relationships of flavonoid-enzyme interactions.[7][8][9][10][11] Its inhibitory effects on digestive enzymes like α-glucosidase and α-amylase make it a tool for investigating carbohydrate metabolism.[7][10]

  • Elucidating Cell Signaling Pathways: Luteolin affects multiple key signaling pathways implicated in inflammation, cell proliferation, and apoptosis, such as the PI3K/Akt, NF-κB, and MAPK pathways.[1][12][13] By treating cells with luteolin and observing downstream effects (e.g., changes in protein phosphorylation, gene expression), scientists can dissect the complex roles these pathways play in various physiological and pathological conditions.

  • Investigating Cancer Chemoprevention and Therapy: Luteolin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and sensitizing cancer cells to chemotherapeutic agents.[1][2][12][13][14] It is therefore used in cancer research to explore novel therapeutic strategies and to understand the molecular mechanisms underlying tumorigenesis.

  • Probing Neuroinflammation and Neuroprotection: Luteolin can cross the blood-brain barrier and has demonstrated neuroprotective effects in preclinical models.[15] This makes it a useful compound for studying the role of neuroinflammation and oxidative stress in neurodegenerative diseases.

Quantitative Data: Luteolin as an Enzyme and Process Inhibitor

The following tables summarize the inhibitory activities of luteolin and its glycosides against various enzymes and in different biological assays, as reported in the literature.

Table 1: Inhibition of Metabolic and Signaling Enzymes by Luteolin and its Derivatives

Enzyme/TargetInhibitorIC50 ValueKi ValueInhibition TypeSource
Soluble Epoxide Hydrolase (sEH)Luteolin-7-O-glucopyranoside14.4 ± 1.5 µg/mL11.9 ± 2.8 µg/mLNon-competitive[8][9]
Angiotensin-Converting Enzyme (ACE)Luteolin23 µM--[11][16]
Monocarboxylate Transporter 1 (MCT1)Luteolin0.41 µM--[17]
α-GlucosidaseLuteolin36% inhibition at 0.5 mg/mL--[10]
α-AmylaseLuteolinEffective inhibition noted--[10]

Table 2: Anticancer Activity of Luteolin

Cancer Cell Line/ModelIC50 Value / EffectSource
Human Stomach Carcinoma7.1 µg/mL[1]
Human Lung Cancer11.7 µg/mL[1]
Human Bladder Cancer19.5 µg/mL[1]
Colon Cancer Liver Metastasis Model24% reduction of metastasis[14]

Experimental Protocols

The following are representative protocols derived from methodologies described in the cited literature. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the fluorimetric method described for determining the ACE inhibitory activity of flavonoids.[11][16]

1. Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Substrate: Hippuryl-His-Leu (HHL)

  • Luteolin (or other test flavonoid)

  • Assay Buffer: 150 mM Tris buffer (pH 8.3) with 0.1 µM ZnCl2

  • DMSO (for dissolving flavonoids)

  • O-phthaldialdehyde (OPA)

  • Fluorometer (Excitation: 360 nm, Emission: 485 nm)

  • 96-well microplate (black, flat-bottom)

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of ACE (e.g., 0.1 U/mL) in a 1:1 glycerol:water mixture for storage at -20°C. Prepare a working solution daily by diluting in Assay Buffer.

    • Prepare a stock solution of luteolin in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer to achieve final assay concentrations (e.g., 10 µM to 500 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare the HHL substrate solution in Assay Buffer.

  • Assay Reaction:

    • In a 96-well microplate, add 20 µL of luteolin solution (or buffer for control, or a known inhibitor like captopril for positive control).

    • Add 20 µL of the ACE working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the HHL substrate solution.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Add OPA reagent to each well to react with the liberated His-Leu dipeptide.

    • Incubate for 10 minutes at room temperature.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

    • Plot the % Inhibition against the logarithm of the luteolin concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of luteolin on cancer cell proliferation.

1. Materials:

  • Human cancer cell line (e.g., stomach, lung carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Luteolin stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

2. Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Luteolin Treatment:

    • Prepare serial dilutions of luteolin in complete medium from the stock solution. Final concentrations may range from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest luteolin dose).

    • Remove the old medium from the cells and add 100 µL of the prepared luteolin dilutions or control medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % Viability against the logarithm of the luteolin concentration and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by Luteolin

Luteolin exerts its biological effects by interfering with several intracellular signaling cascades. For instance, it has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and to suppress the activation of NF-κB, a key transcription factor in inflammatory responses.[6][12]

Luteolin_Signaling_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K IKK IKK Luteolin->IKK Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation IkB IκB IKK->IkB phosphorylates IkB->NFkB releases

Caption: Luteolin inhibits pro-survival and pro-inflammatory signaling pathways.

Experimental Workflow for Analyzing Luteolin's Effects

The following diagram illustrates a typical workflow for investigating the bioactivity of luteolin, from initial in vitro screening to more complex cellular and molecular analyses.

Luteolin_Experimental_Workflow start Prepare Luteolin Stock Solution enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., ACE, sEH) start->enzyme_assay cell_culture Cell Culture Experiments (e.g., Cancer Cell Lines) start->cell_culture ic50_enzyme Determine IC50/Ki enzyme_assay->ic50_enzyme end Elucidate Mechanism of Action ic50_enzyme->end viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) cell_culture->apoptosis protein_analysis Molecular Analysis (Western Blot, qPCR) cell_culture->protein_analysis ic50_cell Determine IC50 viability->ic50_cell apoptosis->end pathway_analysis Analyze Pathway Modulation (e.g., p-Akt levels) protein_analysis->pathway_analysis ic50_cell->end pathway_analysis->end

Caption: Workflow for characterizing the bioactivity of luteolin.

References

Troubleshooting & Optimization

Stability of galuteolin in aqueous solutions under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of galuteolin (luteolin-4'-o-glucoside) in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1] As a flavonoid glycoside, the glycosidic bond is susceptible to hydrolysis under certain conditions, and the flavonoid structure itself can undergo oxidative degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Flavonoid glycosides like this compound are generally more stable in slightly acidic conditions (pH 4-6).[1] Alkaline and strongly acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, luteolin, and glucose.[1][2] For experiments requiring neutral or alkaline pH, it is recommended to prepare solutions fresh and minimize exposure time.

Q3: How does temperature impact the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound.[1] This includes both the hydrolysis of the glycosidic bond and the potential oxidation of the flavonoid structure. For short-term storage of aqueous solutions, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable, although repeated freeze-thaw cycles should be avoided.[2]

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids, including this compound, are susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the degradation of the compound. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the best solvents for dissolving and storing this compound?

A5: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For preparing stock solutions, DMSO is commonly used. These stock solutions are relatively stable when stored at -20°C for up to a month or at -80°C for longer periods.[2] When preparing aqueous working solutions, it is best to dilute the stock solution into the aqueous buffer immediately before use to minimize degradation.[2]

Q6: What are the expected degradation products of this compound?

A6: The primary degradation product of this compound under hydrolytic conditions (acidic or basic) is its aglycone, luteolin, formed by the cleavage of the O-glycosidic bond.[1][2] Further degradation of luteolin can occur under oxidative and photolytic conditions, leading to various phenolic acid derivatives.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in bioactivity assays Degradation of this compound in the assay medium.Check the pH of your assay buffer. If it is neutral or alkaline, consider shortening the incubation time or running a time-course experiment to assess the stability of this compound under your specific assay conditions. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during sample preparation or storage.Review your storage and handling procedures. Ensure that solutions are protected from light and stored at the recommended temperature. Analyze a freshly prepared standard to confirm the identity of the main peak and any degradation products.
Precipitation of the compound in aqueous solutions Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment and to prevent precipitation. Sonication can aid in dissolution.
Color change in the this compound solution Oxidation of the phenolic hydroxyl groups and potential polymerization of degradation products.[1]This is a visual indicator of degradation. Discard the solution and prepare a fresh one, ensuring it is protected from light and oxygen (e.g., by using deoxygenated buffers).

Quantitative Stability Data

While specific quantitative kinetic data for this compound is limited in publicly available literature, the degradation of flavonoids generally follows first-order kinetics. The following tables provide representative data for the aglycone, luteolin, and other flavonoid glycosides to offer insights into the expected stability of this compound.

Table 1: Thermal Degradation Kinetics of Luteolin in Aqueous Solution

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
200.021432.4
370.024528.3

Data for luteolin, the aglycone of this compound, adapted from a study on its stability in aqueous solutions. The degradation was found to follow first-order kinetics.

Table 2: pH-Dependent Degradation of a Flavonoid Glycoside (Anthocyanin) at 25°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.002346.5
5.00.01546.2
7.00.05013.9

Representative data for anthocyanins, a class of flavonoid glycosides, demonstrating the significant impact of pH on stability. As pH increases, the rate of degradation increases.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Heat the stock solution at 80°C for 24 hours in the dark.

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) at a constant temperature for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.

Protocol 2: pH-Dependent Stability Study of this compound

This protocol evaluates the stability of this compound at different pH values over time.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).[2]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[2]

3. Incubation and Sampling:

  • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[2]

4. Sample Analysis:

  • Immediately analyze the withdrawn samples by HPLC to determine the concentration of this compound remaining.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line, assuming first-order kinetics.

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.[2]

Visualizations

G cluster_0 This compound Stability Study Workflow prep Prepare this compound Solution in Aqueous Buffer stress Expose to Stress Conditions (pH, Temperature, Light) prep->stress sample Sample at Time Intervals stress->sample analyze Analyze by HPLC sample->analyze data Calculate Degradation Kinetics (k and t1/2) analyze->data

Caption: Workflow for a this compound stability study.

G cluster_1 Primary Degradation Pathway of this compound This compound This compound (Luteolin-4'-o-glucoside) Luteolin Luteolin (Aglycone) This compound->Luteolin Hydrolysis (Acid/Base) Glucose Glucose This compound->Glucose Hydrolysis (Acid/Base)

Caption: Primary hydrolytic degradation of this compound.

References

Optimizing HPLC parameters for galuteolin peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for the analysis of galuteolin (luteolin-7-O-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase (column) for separating this compound?

A1: For the separation of this compound and other luteolin derivatives, reversed-phase (RP) columns are predominantly used.[1] Silica-based C18 (octadecyl silica or ODS) columns are the most common and highly recommended for analyzing phenolic compounds like this compound.[1] C8 columns are also a viable option.[1]

Q2: What is a typical mobile phase composition for this compound analysis?

A2: A binary solvent system is standard, consisting of an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1]

  • Solvent A (Aqueous): Water with a small amount of acid, such as 0.1% formic acid, acetic acid, or phosphoric acid.[1][2] The acid is crucial for suppressing the ionization of phenolic hydroxyl groups, which results in improved peak shape and resolution.[1]

  • Solvent B (Organic): Acetonitrile or methanol are common choices.[1] Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography.[3]

Q3: Should I use an isocratic or gradient elution for this compound?

A3: Gradient elution is generally preferred, especially when analyzing complex mixtures that may contain both this compound and its aglycone, luteolin.[1] The polarity difference between luteolin and its glycosides is significant.[1] A gradient program allows for the effective elution of the more polar glycosides first, followed by the less polar compounds, ensuring good resolution within a reasonable analysis time.[1]

Q4: What is the optimal detection wavelength (λ) for this compound?

A4: this compound, like other luteolin glycosides, shows strong UV absorbance. The optimal detection wavelength is typically set between 340 nm and 360 nm.[1] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a wide range (e.g., 200-400 nm), which aids in peak identification and purity assessment.[1]

Q5: How does column temperature affect the separation of this compound?

A5: Column temperature influences solvent viscosity and the kinetics of mass transfer.[1] For flavonoid analysis, temperatures are often maintained between 30°C and 40°C.[1] An optimal temperature, frequently cited around 35°C, can maximize chromatographic efficiency.[1] Controlling the column temperature is critical for achieving reproducible retention times.[1] Higher temperatures can speed up analysis but may also risk sample degradation and potentially lower resolution.[4]

Troubleshooting Guide

Q6: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A6: Peak tailing is a common issue with phenolic compounds due to interactions with the stationary phase.[1]

Potential CauseSolution
Secondary Silanol Interactions Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.[1]
Column Contamination Wash the column with a strong solvent (e.g., isopropanol).[1] Always use a guard column to protect the analytical column from impurities.[1]
Column Degradation If the column is old or has been used extensively, its performance may be compromised. Replace the column.[1]
Sample Overload Reduce the injection volume or the concentration of the sample.[5]

Q7: I am observing poor resolution or co-elution of this compound with other peaks. How can I improve separation?

A7: Poor resolution occurs when the separation between two peaks is incomplete.[5] Optimizing selectivity (α), column efficiency (N), and retention factor (k) is key.[6]

Parameter to AdjustRecommended Action
Mobile Phase Gradient Adjust the gradient slope. A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting compounds.
Mobile Phase Composition Switch the organic modifier (e.g., from methanol to acetonitrile or vice-versa). This can alter selectivity and change the elution order of compounds.[6]
Flow Rate Decrease the flow rate. This generally improves resolution but will increase the analysis time.[4][7]
Temperature Lowering the column temperature can increase retention and improve peak resolution, though it will also lengthen the run time.[4]
Column Chemistry If other adjustments fail, consider a column with a different stationary phase (e.g., a biphenyl phase instead of C18) to introduce different retention mechanisms.[3]

Q8: My retention times for this compound are shifting between injections. What is causing this instability?

A8: Unstable retention times are a common sign of system or method variability.

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[1] This may require flushing with 10-20 column volumes.[1]
Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[1] Solvent proportions can shift due to the evaporation of more volatile components.[1]
Pump or System Issues Check the HPLC system for leaks and ensure the pump is properly primed and free of air bubbles.[1] Inconsistent flow from the pump will cause retention time to drift.
Temperature Fluctuations Use a column oven to maintain a consistent and stable temperature.[5]

HPLC Parameter Optimization Summary

The following table summarizes typical starting parameters and optimization strategies for this compound analysis.

ParameterTypical Starting ConditionOptimization Strategy & Impact
Column C18, 250 mm x 4.6 mm, 5 µm[1]Use a longer column or one with smaller particles to increase efficiency (N) and resolution.[6]
Mobile Phase A Water + 0.1% Formic Acid[1]Adjusting acid concentration can fine-tune peak shape.
Mobile Phase B Acetonitrile[1]Switching to Methanol can alter selectivity (α).
Elution Mode Gradient[1]A shallower gradient increases resolution but also run time.
Flow Rate 1.0 mL/min[1]Lowering the flow rate can improve resolution.[4]
Temperature 35°C[1]Lowering temperature can increase resolution; raising it can decrease run time.[4]
Injection Volume 10 µL[1]Reduce if peak fronting or distortion occurs (column overload).[5]
Detection 350 nm (PDA: 200-400 nm)[1]Use PDA to confirm peak identity and purity.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample or standard in a suitable solvent (e.g., methanol or a solution similar to the initial mobile phase).

    • Use ultrasonication for 15-30 minutes to ensure complete dissolution.

    • Centrifuge the solution at 4000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 10 µL.[1]

    • PDA Detector: Scan range 200-400 nm, with specific monitoring at 350 nm.[1]

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-40 min: 10% B (Re-equilibration)

  • Analysis Workflow:

    • Equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the prepared standard and sample solutions.

    • Identify the this compound peak by comparing its retention time and UV-Vis spectrum with the authentic standard.

    • Quantify the compound by creating a calibration curve from a series of standard solutions of known concentrations.

Visualizations

HPLC_Optimization_Workflow start Start: Method Goal Definition prep Sample & Mobile Phase Preparation start->prep setup Initial HPLC Setup (Column, Temp, Flow Rate) prep->setup run Perform Initial Run (Gradient Elution) setup->run evaluate Evaluate Peak Resolution, Shape, and Retention Time run->evaluate good_res Resolution Acceptable? evaluate->good_res Assess Data optimize Troubleshoot & Optimize Method (See Troubleshooting Guide) good_res->optimize No validate Method Validation good_res->validate Yes optimize->run Re-run with Adjusted Parameters finish End: Routine Analysis validate->finish

Caption: A standard workflow for HPLC method development and optimization.

HPLC_Troubleshooting_Tree problem Problem: Poor this compound Peak Resolution cause1 Peak Tailing? problem->cause1 cause2 Co-elution? problem->cause2 cause3 Broad Peaks? problem->cause3 cause1->cause2 No sol1a Add/Increase Acid in Mobile Phase cause1->sol1a Yes cause2->cause3 No sol2a Adjust Gradient Slope (Make it shallower) cause2->sol2a Yes sol3a Check for System Dead Volume cause3->sol3a Yes sol1b Wash or Replace Column sol1a->sol1b sol1c Reduce Sample Load sol1b->sol1c sol2b Change Organic Solvent (e.g., ACN to MeOH) sol2a->sol2b sol2c Lower Flow Rate sol2b->sol2c sol3b Ensure Sample Solvent Matches Mobile Phase sol3a->sol3b sol3c Lower Flow Rate sol3b->sol3c

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Quantifying Galuteolin in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of galuteolin (Luteolin-4'-O-glucoside). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex matrices such as plasma, urine, and plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when quantifying this compound in complex samples?

The primary challenges in quantifying this compound include its low endogenous concentrations, susceptibility to degradation, and the presence of interfering substances within complex matrices. These matrix components can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting accuracy and precision.[1][2][3] Furthermore, the inherent variability of biological and botanical samples necessitates robust and validated analytical methods to ensure reliable results.

Q2: Which analytical technique is most suitable for this compound quantification?

Both High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are widely used for this compound quantification.[4]

  • HPLC-PDA is a cost-effective and robust method suitable for routine analysis of well-characterized samples with moderate to high concentrations of this compound, such as in some plant extracts.[4]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.[4]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major hurdle in LC-MS/MS analysis.[1][2] Strategies to mitigate these effects include:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable reference for quantification.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Low/No this compound Peak Poor Extraction Recovery: Inefficient extraction of this compound from the sample matrix.Optimize the extraction solvent and method (e.g., sonication time, temperature). For plant materials, consider techniques like Ultrasound-Assisted Extraction (UAE) or reflux extraction.[4][5][6] For biological fluids, ensure the SPE cartridge type and elution solvent are appropriate for flavonoids.[7][8]
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions.Keep samples on ice or at 4°C during processing. Use antioxidants in the extraction solvent if necessary. Investigate the pH stability of this compound in your specific matrix.
Instrumental Issues: Problems with the HPLC or mass spectrometer.Check for leaks, ensure proper mobile phase composition, and verify MS parameters (e.g., ion source settings, collision energy).
High Background/Interference Inadequate Sample Cleanup: Co-elution of matrix components with this compound.Improve the sample preparation method. For plasma, consider protein precipitation followed by SPE.[8][9] For plant extracts, a multi-step extraction and cleanup process may be required.
Contamination: Contamination from solvents, glassware, or the instrument.Use high-purity solvents and thoroughly clean all equipment. Run a blank injection to identify sources of contamination.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the HPLC column.Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.Adjust the mobile phase pH. Ensure the organic solvent composition is appropriate for the column and analyte.
Column Degradation: The HPLC column performance has deteriorated.Flush the column or replace it if necessary.
Inconsistent Results (Poor Precision) Variable Extraction Efficiency: Inconsistent sample preparation.Standardize the extraction protocol and ensure all samples are treated identically. Use an automated sample preparation system if available.
Matrix Effect Variability: Different samples have varying levels of matrix components.Use an internal standard to normalize the results. Prepare matrix-matched calibrants for each batch of samples if significant variability is observed.
Instrument Instability: Fluctuations in instrument performance.Allow the instrument to stabilize before analysis. Monitor system suitability parameters throughout the run.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and related flavonoids in various complex matrices.

Table 1: Quantitative Parameters for this compound (Luteolin-4'-O-glucoside) and Luteolin Glycosides in Plant Extracts and Biological Fluids

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Luteolin-7-O-gentiobiosideBeagle Dog PlasmaUFLC-MS/MS-1.0 ng/mL>75[9]
Luteolin-7-O-β-D-glucosideBeagle Dog PlasmaUFLC-MS/MS-1.0 ng/mL>75[9]
Luteolin-7-O-β-D-glucuronideBeagle Dog PlasmaUFLC-MS/MS-4.0 ng/mL>75[9]
Luteolin & Apigenin DerivativesElaeis guineensis Leaf ExtractsUHPLC-UV/PDA---[10][11][12]
Luteolin & QuercitinAcacia catechu & Inula viscosaRP-HPLC--98.53 - 98.93[13]
FlavonoidsWalnut Septum MembraneHPLC-DAD0.10 - 0.30 µg/g0.30 - 0.90 µg/g88.5 - 97.5[14]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of flavonoids like this compound from plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and other flavonoids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: UPLC-MS/MS for this compound Quantification in Plasma

This is a representative UPLC-MS/MS method. Optimization will be required for specific instruments and applications.

  • Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be determined by infusing a standard solution.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Sample Complex Sample (Plasma, Urine, Plant Extract) Extraction Extraction (SPE, LLE, UAE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (UPLC/HPLC) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the quantification of this compound in complex samples.

Anti-inflammatory Signaling Pathway of this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_pathway Signaling Cascade LPS LPS/TNF-α IKK IKK Activation LPS->IKK JAK JAK Activation LPS->JAK This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Gene Pro-inflammatory Gene Expression NFκB->Gene Inflammation Inflammatory Response (IL-6, TNF-α) Gene->Inflammation STAT STAT Phosphorylation JAK->STAT STAT->Gene SOCS SOCS Expression STAT->SOCS

Caption: this compound's inhibition of the NF-κB and JAK/STAT inflammatory pathways.

References

Technical Support Center: Overcoming Low Bioavailability of Galuteolin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of galuteolin (luteolin) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water (less than 0.1 mg/mL). This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This rapid conversion into metabolites reduces the amount of the active compound that reaches systemic circulation.[1]

Q2: What are the most common strategies to enhance the bioavailability of this compound in animal studies?

A2: Several formulation strategies have been successfully employed to overcome the low bioavailability of this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as nanoparticles, nanoemulsions, liposomes, and micelles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[1]

  • Lipid-Based Formulations: Formulations like microemulsions and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs like this compound.

  • Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids forms a more lipophilic entity that can better traverse the intestinal membrane.[1][2]

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility and dissolution rate.[1][3]

Q3: What animal models are typically used for studying this compound bioavailability?

A3: The most commonly used animal models for pharmacokinetic and bioavailability studies of this compound are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., Swiss Albino).[4][5][6] These models are chosen for their well-characterized physiology and ease of handling.

Q4: How is the bioavailability of this compound and its metabolites measured in animal plasma?

A4: The concentration of this compound and its primary metabolites (glucuronides and sulfates) in animal plasma is typically determined using sensitive and specific analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[5][7][8] These methods allow for the accurate quantification of the parent compound and its metabolites, which is crucial for calculating pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration).

Troubleshooting Guides

Issue 1: Poor and Variable Results in Bioavailability Studies

Symptoms:

  • Low and inconsistent plasma concentrations of this compound across different animals in the same treatment group.

  • High variability in pharmacokinetic parameters (AUC, Cmax).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommended Solutions
Inadequate Formulation Review the formulation strategy. If using a simple suspension, consider advanced formulations like nanoemulsions, phospholipid complexes, or cyclodextrin inclusion complexes to improve solubility and absorption.
Formulation Instability Assess the stability of your formulation under storage and administration conditions. For lipid emulsions, check for signs of phase separation or globule aggregation.[9] For nanoparticles, ensure they are not aggregating before administration.
Improper Dosing Technique Ensure accurate and consistent oral gavage technique. Variability in the volume administered or the site of deposition in the GI tract can affect absorption.
Food Effects Standardize the feeding schedule of the animals. The presence of food in the stomach can alter gastric emptying time and affect drug absorption.
Issue 2: Difficulty in Preparing Stable this compound Nanoformulations

Symptoms:

  • Particle aggregation or precipitation in the nanoemulsion or nanoparticle suspension.

  • Low encapsulation efficiency of this compound.

  • Inconsistent particle size and polydispersity index (PDI).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommended Solutions
Inappropriate Surfactant/Stabilizer The choice and concentration of surfactant or stabilizer are critical. For nanoemulsions, optimize the surfactant-to-oil ratio. For nanoparticles, select a stabilizer that provides sufficient steric or electrostatic repulsion.
Suboptimal Processing Parameters Critical process parameters such as sonication time and energy, homogenization pressure, and stirring speed need to be optimized. For instance, in the preparation of nanovesicles, sonication time significantly influences vesicle size and encapsulation efficiency.[10]
Drug Loading Exceeds Capacity The amount of this compound may be exceeding the loading capacity of the nanocarrier. Try reducing the initial drug concentration or increasing the amount of the carrier material.
pH and Ionic Strength of the Medium The pH and ionic strength of the aqueous phase can affect the stability of nanoparticles. Ensure the buffer system used is compatible with the formulation and maintains a stable surface charge on the particles.

Quantitative Data Summary

The following table summarizes the reported enhancement in bioavailability of this compound using different formulation strategies in animal models.

Formulation StrategyAnimal ModelFold Increase in Bioavailability (Relative to Free this compound)Reference
Luteolin-Phospholipid ComplexMice2.5 times higher solubility in water[2]
Supersaturable Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)Rats2.2-fold increase compared to conventional SNEDDS[11]
Water-Dispersed Luteolin (Microemulsion)Rats2.2-fold increase in plasma AUC of the main metabolite[12]

Experimental Protocols

Protocol 1: Preparation of Luteolin-Phospholipid Complex (LPC)

This protocol is adapted from Khan, J. et al. (2014).[2][4]

Materials:

  • Luteolin

  • Phospholipon 90H (or other suitable phospholipid)

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve a fixed amount of luteolin and phospholipid in ethanol in a 500-ml flask. The optimal ratio may need to be determined, but a starting point could be a 1:2 or 1:2.5 molar ratio of luteolin to phospholipid.

  • Place the flask on a magnetic stirrer and stir the mixture at a controlled temperature (e.g., 40-50°C) for 3 hours.

  • After stirring, remove the ethanol using a rotary evaporator under vacuum.

  • The resulting Luteolin-Phospholipid Complex (LPC) should be collected and stored in an amber-colored glass bottle, flushed with nitrogen to prevent oxidation.

Characterization:

  • Drug Loading: Determine the percentage of luteolin in the complex using UV-Vis spectrophotometry.

  • Particle Size: Analyze the particle size and distribution using dynamic light scattering (DLS).

  • Complex Formation: Confirm the formation of the complex using Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of Luteolin Nanoemulsion

This protocol is based on the low-energy spontaneous emulsion method described by Forootanfar, H. et al. (2023).[13][14]

Materials:

  • Luteolin

  • Oil phase (e.g., oleic acid, bergamot oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Labrasol)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve luteolin in the chosen oil. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically distilled water.

  • Emulsification: Slowly add the organic phase to the aqueous phase while stirring continuously with a magnetic stirrer.

  • Continue stirring until a transparent or translucent nanoemulsion is formed. The system should be thermodynamically stable.

Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the nanoemulsion droplets.

  • Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).

  • Drug Content: Quantify the amount of luteolin in the nanoemulsion using a validated HPLC method.

Protocol 3: Preparation of Luteolin-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method.[15][16]

Materials:

  • Luteolin

  • β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or Dimethyl-β-cyclodextrin (DM-β-CD)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add luteolin to the cyclodextrin solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen sample using a freeze-dryer to obtain the powdered inclusion complex.

Characterization:

  • Complex Formation: Confirm the formation of the inclusion complex using FTIR, DSC, and X-ray Diffraction (XRD).

  • Phase Solubility Studies: Determine the stoichiometry of the complex and its stability constant.

  • Dissolution Rate: Compare the dissolution rate of the complex to that of free luteolin.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_data_analysis Data Analysis formulation_strategy Select Formulation Strategy (e.g., Nanoparticles, Liposomes, etc.) optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio, pH) formulation_strategy->optimization characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) optimization->characterization animal_model Select Animal Model (e.g., Rats, Mice) characterization->animal_model dosing Oral Administration of Formulation sampling Blood Sampling at Predetermined Time Points analysis Plasma Analysis by HPLC-MS/MS pk_parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) analysis->pk_parameters bioavailability Determine Relative Bioavailability

Caption: Experimental Workflow for Bioavailability Studies.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK This compound This compound This compound->IKK Inhibits IκBα_p p-IκBα IKK->IκBα_p Phosphorylates IκBα_NFκB IκBα-NF-κB Complex IκBα_NFκB->IκBα_p NFκB NF-κB (p65/p50) IκBα_p->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Gene Induces

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

nrf2_pathway cluster_stress Oxidative Stress cluster_activation This compound Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Gene Expression (HO-1, NQO1) ARE->Genes Activates

Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.

References

Technical Support Center: Troubleshooting Galuteolin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays involving galuteolin and other flavonoids. The unique properties of these compounds can interfere with common assay methods, leading to unreliable data.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are highly variable and not dose-dependent when using a tetrazolium-based assay (e.g., MTT, XTT, MTS) with this compound. What could be the cause?

This is a frequently observed issue when working with flavonoids like this compound. The primary causes are often related to the inherent reducing potential of the compound itself.

  • Direct Reduction of Assay Reagent: Flavonoids, including this compound, are potent antioxidants and can directly reduce tetrazolium salts (like MTT) to their colored formazan product in the absence of cells.[1][2][3] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, artificially inflating the apparent cell viability.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical density readings of the assay, causing inconsistent and inaccurate results.[4]

  • Antioxidant Effects on Cells: this compound's antioxidant properties can protect cells from oxidative stress, which may be a confounding factor depending on the experimental model and cell type.[5][6][7][8]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate your highest concentration of this compound with the MTT or other tetrazolium reagent in cell culture medium without cells. If you observe a color change, this confirms direct chemical reduction by your compound.[2]

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation before adding the assay reagent.

  • Consider Alternative Assays: Switch to a cell viability assay that is not based on metabolic reduction. The Sulforhodamine B (SRB) assay, which measures total protein content, or the Trypan Blue exclusion assay, which assesses membrane integrity, are recommended alternatives.[1][2]

Q2: I observed a U-shaped dose-response curve, where cell viability appears to increase at higher, seemingly toxic, concentrations of this compound. Is this a real biological effect?

A U-shaped dose-response curve is often an artifact of the assay method rather than a true biological phenomenon.[4]

  • Assay Interference: As mentioned in Q1, the direct reduction of the assay reagent by this compound at higher concentrations can mask its cytotoxic effects, leading to an apparent increase in viability.[3][9]

  • Precipitate Interference: Precipitated compound at high concentrations can scatter light or otherwise interfere with absorbance readings, contributing to this artifact.[4]

Troubleshooting Steps:

  • Validate with an Alternative Assay: Re-run the experiment using a non-metabolic assay like the SRB or Trypan Blue assay to confirm the dose-response relationship.

  • Solubility Check: Determine the solubility limit of this compound in your specific cell culture medium to ensure you are working with concentrations that remain fully dissolved throughout the experiment.

Q3: How can I be sure that the observed effects of this compound are due to its biological activity and not its antioxidant properties interfering with the assay?

Distinguishing between direct antioxidant effects on the assay and true biological responses is crucial.

  • Mechanism of Action: this compound is known to induce apoptosis in some cancer cell lines through pathways involving mitochondrial function and the activation of caspases.[5][10] Its antioxidant activity can also play a role in its cytoprotective or cytotoxic effects, depending on the cellular context.[6][7][8]

Troubleshooting and Validation Strategy:

  • Use Multiple, Mechanistically Different Assays: Corroborate your viability data from a primary assay (e.g., SRB) with a secondary assay that measures a different aspect of cell death, such as an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining).

  • Include a Positive Control: Use a well-characterized cytotoxic agent with a known mechanism of action to ensure your assay system is responding as expected.

  • Control for Antioxidant Effects: If studying oxidative stress, include an antioxidant control (e.g., N-acetylcysteine) to differentiate the specific effects of this compound from general antioxidant responses.[6]

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for Use with Flavonoids

Assay PrincipleAssay NameInterference by FlavonoidsAdvantagesDisadvantages
Metabolic Activity (Tetrazolium Reduction) MTT, MTS, XTTHigh . Direct reduction of the dye.[1][2][3]Simple, widely used.Prone to false positives with antioxidants.[9]
Total Protein Content Sulforhodamine B (SRB)Low . No direct interference reported.[2]Inexpensive, sensitive, endpoint assay.Fixation step required.
Membrane Integrity Trypan Blue ExclusionLow . Based on physical dye exclusion.[1]Simple, direct measure of cell death.Manual counting can be subjective and time-consuming.
ATP Content Luminescence-based ATP assaysLow to Moderate . Less common, but potential for interference with cellular energy metabolism.Highly sensitive, rapid.Requires a luminometer, lytic assay.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted for researchers working with flavonoids as it avoids the pitfalls of metabolic assays.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Shake the plate for 5-10 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.

Protocol 2: Trypan Blue Exclusion Assay

This method provides a direct count of viable versus non-viable cells and is a reliable alternative for confirming results.[1]

  • Cell Preparation: Following treatment with this compound, trypsinize adherent cells or collect suspension cells. Centrifuge to pellet the cells and resuspend in a small volume of complete medium.

  • Staining: Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load a hemocytometer with the stained cell suspension.

  • Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay cluster_srb SRB Assay cluster_tb Trypan Blue Assay cluster_readout 4. Data Analysis seed Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (e.g., 48h) treat->incubate assay_choice Select Assay incubate->assay_choice fix Fix with TCA assay_choice->fix Recommended stain_tb Stain with Trypan Blue assay_choice->stain_tb Confirmation stain Stain with SRB fix->stain solubilize Solubilize Dye stain->solubilize read Read Absorbance / Calculate % Viability solubilize->read count Count Cells stain_tb->count count->read analyze Analyze Dose-Response read->analyze

Caption: Recommended workflow for assessing this compound cell viability.

signaling_pathway cluster_stimulus Cellular Stress / Treatment cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_apoptosis Execution This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Modulates bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates ros->bax Activates cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Galuteolin (Luteolin-7-O-glucoside) Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for galuteolin (luteolin-7-O-glucoside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Color change (yellowing/browning) in solid sample or solution Oxidation of phenolic hydroxyl groups, often accelerated by exposure to light and oxygen.Store solid this compound and its solutions protected from light (amber vials or foil-wrapped containers) and under an inert atmosphere (nitrogen or argon). Prepare solutions fresh whenever possible.
Appearance of a new peak corresponding to luteolin (aglycone) in analysis (e.g., HPLC) Hydrolysis of the O-glycosidic bond.Maintain the pH of aqueous solutions in the slightly acidic range (pH 4-6). Avoid strongly acidic or alkaline conditions. If working with biological matrices, consider potential contamination with β-glucosidase enzymes and work at low temperatures to minimize enzymatic activity.
Decreased concentration of this compound in solution over a short time Degradation due to a combination of factors including light exposure, elevated temperature, non-optimal pH, and dissolved oxygen.Prepare solutions fresh for each experiment. If storage is necessary, store at -20°C or -80°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. For aqueous solutions, consider deoxygenating the solvent by sparging with nitrogen or argon before dissolving the compound.
Inconsistent results in bioactivity assays Degradation of this compound in the assay medium during incubation.Assess the stability of this compound under your specific assay conditions (pH, temperature, incubation time). Consider running a time-course experiment to monitor its concentration. If degradation is observed, shorten the incubation time or explore the use of antioxidants, ensuring they do not interfere with the assay.
Poor recovery during extraction from a sample matrix Degradation during the extraction process due to high temperatures or unsuitable solvents.Use extraction methods that minimize heat exposure, such as ultrasound-assisted extraction (UAE) at a controlled temperature. Optimize the extraction solvent; mixtures of ethanol or methanol with water are often effective for flavonoid glycosides. Working under dim light can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of this compound (luteolin-7-O-glucoside) are exposure to light (photodegradation), elevated temperatures, non-optimal pH (especially alkaline conditions), and the presence of oxygen (oxidation).[1] Hydrolysis of the glycosidic bond to form the aglycone, luteolin, is also a significant degradation pathway, particularly in acidic or basic conditions.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed, light-proof container at -20°C.[1] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[1]

Q3: How should I store solutions of this compound?

A3: Solutions are less stable than the solid compound. For short-term storage (up to a few days), keep solutions at 2-8°C in the dark.[2] For longer-term storage, it is best to aliquot the solution into airtight, light-protected vials and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids, including this compound, are known to be sensitive to light.[1] Exposure to both UV and ambient light can cause photodegradation. It is crucial to work with this compound under subdued light and to store both solid samples and solutions in amber glass vials or containers wrapped in aluminum foil.[1]

Q5: How does pH affect the stability of this compound?

A5: The pH of a solution can significantly impact the stability of this compound. The glycosidic bond is susceptible to hydrolysis under both strongly acidic and alkaline conditions. Generally, flavonoids are more stable in slightly acidic environments (pH 4-6).[1] Alkaline conditions, in particular, can accelerate both hydrolysis and oxidative degradation.

Q6: Can I use antioxidants to prevent the degradation of this compound?

A6: The use of antioxidants like ascorbic acid can be a strategy to mitigate oxidative degradation, but it must be approached with caution. While ascorbic acid can be protective for some flavonoids, it has been observed to accelerate the degradation of others.[4][5] It is advisable to conduct a preliminary stability study with your specific formulation to confirm the compatibility and effectiveness of any added antioxidant.

Q7: Is this compound more or less stable than its aglycone, luteolin?

A7: Glycosylated flavonoids like this compound (luteolin-7-O-glucoside) are generally more resistant to heat treatment than their aglycone counterparts.[6][7] However, the glycosidic bond is a point of susceptibility to hydrolysis.

Quantitative Stability Data

The following table summarizes key quantitative data regarding the stability of this compound and its aglycone, luteolin.

CompoundParameterConditionValueReference
LuteolinDegradation Rate Constant (k)37°C0.0245 h⁻¹[3]
LuteolinActivation Energy (Ea)Thermal Degradation51.4 kJ/mol[3]
This compound (Luteolin-7-O-glucoside) Activation Energy (Ea) Thermal Degradation 120 kJ/mol [3]

Note: A higher activation energy (Ea) indicates greater stability at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing and storing a this compound stock solution to ensure its stability.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Amber glass vials with screw caps and PTFE septa

    • Inert gas (nitrogen or argon)

    • Calibrated balance and volumetric flasks

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound in a fume hood.

    • Dissolve the solid in a minimal amount of DMSO in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with DMSO.

    • Gently purge the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds.

    • Immediately cap the vial tightly.

    • For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage (up to six months), store at -80°C.

    • When needed, thaw the vial at room temperature and vortex gently before use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol provides a method for extracting this compound from a solid matrix while minimizing degradation.

  • Materials:

    • Dried and powdered plant material

    • Extraction solvent (e.g., 80% ethanol in water)

    • Ultrasonic bath with temperature control

    • Centrifuge and centrifuge tubes

    • Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

    • Amber collection vials

  • Procedure:

    • Weigh a known amount of the powdered plant material into a centrifuge tube.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Cap the tube and vortex briefly to wet the material.

    • Place the tube in an ultrasonic bath set to a controlled temperature (e.g., 40-50°C).

    • Sonicate for a predetermined optimal time (e.g., 30-60 minutes).

    • After sonication, centrifuge the sample at 4000 x g for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber vial for analysis or further purification.

    • If not for immediate analysis, store the extract at -20°C or lower, protected from light.

Visualizations

Logical Workflow for this compound Sample Preparation cluster_prep Sample Preparation cluster_analysis_storage Analysis & Storage start Start: Solid this compound or Plant Material weigh Weigh Sample (Minimize light exposure) start->weigh dissolve Dissolve in Solvent (e.g., DMSO, Ethanol/Water) weigh->dissolve For pure compound extract Extraction (if from matrix) (e.g., UAE at ≤50°C) weigh->extract For plant material filter Filter Sample (e.g., 0.45 µm) dissolve->filter extract->dissolve protect_light Protect from Light (Amber vials/foil) control_ph Control pH (Slightly acidic: pH 4-6) control_temp Control Temperature (Low temp processing) inert_atm Use Inert Atmosphere (Nitrogen/Argon) analyze Immediate Analysis (e.g., HPLC) filter->analyze store Store Solution (-20°C to -80°C, aliquoted) filter->store end End analyze->end store->end Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Luteolin-7-O-glucoside) luteolin Luteolin (Aglycone) This compound->luteolin Acidic/Basic Conditions or β-glucosidase oxidized_products Oxidized Products (e.g., quinones) This compound->oxidized_products Light, O₂, High Temp glucose Glucose luteolin->oxidized_products Light, O₂, High Temp ring_cleavage Ring-Cleavage Products (Phenolic acids) oxidized_products->ring_cleavage

References

Addressing peak tailing issues in galuteolin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Galuteolin Chromatography

Welcome to the technical support center for troubleshooting issues in this compound (luteolin-7-O-glucoside) chromatography. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my this compound chromatogram?

A1: Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing becomes problematic as it can hide smaller, closely eluting impurities, reduce resolution, and lead to inaccurate quantification because of difficulties in peak integration.[1][2]

You can identify and quantify peak tailing using the Asymmetry Factor (As) or Tailing Factor (Tf) . The Asymmetry Factor is calculated at 10% of the peak height.[3]

  • As = 1.0 : A perfectly symmetrical peak.[3][4]

  • As > 1.2 : Indicates peak tailing.[3]

  • As < 0.9 : Indicates peak fronting.[3]

  • As > 2.0 : Considered unacceptable for quantitative analysis.[3]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: Peak tailing for polar, phenolic compounds like this compound in reversed-phase HPLC is often caused by multiple retention mechanisms.[5] The most common causes include:

  • Secondary Silanol Interactions : This is the most frequent cause.[1] this compound has multiple hydroxyl (-OH) groups that can form strong hydrogen bonds with unreacted, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[5][6][7] This secondary interaction retains some analyte molecules longer, causing the tail.

  • Inappropriate Mobile Phase pH : If the mobile phase pH is not optimized, it can increase the ionization of surface silanol groups (pKa ~3.8-4.2), making them negatively charged and highly interactive with polar analytes.[6][8]

  • Column Overload : Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7][9][10]

  • Column Degradation or Contamination : The accumulation of contaminants or the formation of a void at the column inlet can disrupt the packed bed, causing tailing for all peaks.[9][11]

  • Extra-Column Effects : Excessive volume from long tubing, poorly made connections, or a large detector cell can cause band broadening and tailing.[12]

Q3: My this compound peak is tailing. What is the first thing I should check?

A3: First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • If all peaks are tailing : The issue is likely mechanical or system-wide.[11] Check for physical column damage (e.g., a void at the inlet), blockages in the inlet frit, or excessive extra-column volume.[9][12] Replacing the column with a new one is a quick way to diagnose if the column itself is the problem.[9]

  • If only the this compound peak (and other similar polar compounds) is tailing : The problem is likely chemical in nature, pointing towards secondary interactions with the stationary phase.[12] The next logical step is to optimize the mobile phase.

The following diagram illustrates a systematic approach to troubleshooting peak tailing.

G cluster_system System/Mechanical Issues cluster_chemical Chemical/Method Issues start Peak Tailing Observed (As > 1.2) q1 Does tailing affect all peaks? start->q1 check_column Check for column void, frit blockage, or leaks. q1->check_column Yes q2 Is mobile phase pH optimized (< 3.5)? q1->q2 No replace_column Replace guard/analytical column. check_column->replace_column Void/Blockage Found check_tubing Minimize extra-column volume (use shorter, narrower tubing). replace_column->check_tubing Issue Persists end_node Symmetrical Peak (As = 0.9 - 1.2) check_tubing->end_node optimize_ph Lower mobile phase pH. (See Protocol 1) q2->optimize_ph No q3 Is column end-capped or modern Type B silica? q2->q3 Yes optimize_ph->q3 Done change_column Switch to a modern, fully end-capped or hybrid column. q3->change_column No q4 Is sample overloaded? q3->q4 Yes change_column->q4 Done dilute_sample Dilute sample or reduce injection volume. q4->dilute_sample Yes q4->end_node No dilute_sample->end_node

A systematic workflow for troubleshooting peak tailing issues.
Q4: How can I modify the mobile phase to reduce peak tailing for this compound?

A4: Mobile phase optimization is a powerful tool to combat peak tailing caused by silanol interactions. The primary strategy is to suppress the ionization of the residual silanol groups on the silica surface.[5]

  • Lower the pH : Operating at a low pH (typically between 2.5 and 3.5) protonates the silanol groups (Si-OH), rendering them neutral.[13][14] This minimizes the strong secondary ionic interactions with this compound's polar groups.[14] Adding 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase is a very common and effective approach.[12][15]

  • Increase Buffer Strength : At mid-range pH values, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the silanol sites and improve peak shape by increasing the ionic strength of the mobile phase.[9][12] Note that high buffer concentrations are not suitable for LC-MS applications.[12]

The diagram below illustrates how lowering mobile phase pH mitigates secondary interactions.

G cluster_high_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3.5) galuteolin1 This compound (-OH groups) silanol1 Ionized Silanol (Si-O⁻) galuteolin1->silanol1 Strong Secondary Interaction tailing Peak Tailing silanol1->tailing galuteolin2 This compound (-OH groups) silanol2 Protonated Silanol (Si-OH) galuteolin2->silanol2 Reduced Interaction good_peak Symmetrical Peak silanol2->good_peak modifier Acidic Modifier (H⁺) modifier->silanol2 Suppresses Ionization

Mechanism of peak shape improvement by lowering mobile phase pH.
Q5: I've optimized the mobile phase, but still see some tailing. What else can I do?

A5: If mobile phase optimization is insufficient, consider the stationary phase and other factors:

  • Use a Modern, End-Capped Column : Older silica columns (Type A) have a higher concentration of acidic silanols.[13] Modern, high-purity silica columns (Type B) that are "end-capped" are much better.[13] End-capping uses a small silylating agent to block many of the residual silanols, reducing secondary interactions.[5]

  • Consider a Different Stationary Phase : For highly polar compounds, alternative stationary phases like those with polar-embedded groups can provide a different selectivity and better peak shape.[16]

  • Elevate Column Temperature : Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer kinetics and sometimes lead to sharper, more symmetrical peaks.[14] However, ensure your analyte is stable at the selected temperature.

Data & Protocols

Table 1: Effect of Mobile Phase Modifier on this compound Peak Asymmetry

This table summarizes typical results from optimizing the mobile phase to reduce peak tailing for a flavonoid like this compound on a standard C18 column.

ParameterCondition AAsymmetry Factor (As)Condition BAsymmetry Factor (As)
Mobile Phase Modifier None (Water/Acetonitrile)2.10.1% Formic Acid in Water1.1
Column Type Standard C18 (Type A Silica)1.9End-Capped C18 (Type B Silica)1.2
Sample Concentration 1.0 mg/mL1.80.1 mg/mL1.2
Experimental Protocol 1: Mobile Phase pH Optimization Study

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound to minimize tailing.

Materials:

  • HPLC system with PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound standard

  • HPLC-grade water, acetonitrile (ACN), and formic acid (FA)

Procedure:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Dilute this stock with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Control): HPLC-grade water.

    • Mobile Phase A2 (Test): 0.1% (v/v) Formic Acid in HPLC-grade water (results in pH ~2.7).

    • Mobile Phase B: Acetonitrile.

  • Initial Analysis (Control):

    • Set up a gradient method (e.g., 5% to 95% ACN over 20 minutes) using Mobile Phase A1 and B.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the Asymmetry Factor (As) for the this compound peak.[14]

  • Second Analysis (Low pH):

    • Switch the aqueous mobile phase to A2 (0.1% FA).

    • Thoroughly flush the system and re-equilibrate the column with the new initial mobile phase composition for at least 15-20 minutes.

    • Inject the same this compound standard and record the chromatogram under the identical gradient method.

  • Data Analysis:

    • Compare the chromatograms from the control and low-pH runs.

    • Calculate the Asymmetry Factor for the this compound peak from the low-pH run.

    • A significant reduction in the As value (e.g., from >1.8 to ~1.1) indicates that silanol interactions were the primary cause of tailing and that the acidic modifier is effective.[14]

References

Technical Support Center: Optimizing Galuteolin Concentration for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing galuteolin concentration in neuroprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro neuroprotection studies?

Based on current literature, a starting concentration range of 5 µM to 50 µM is recommended for in vitro studies using neuronal cell lines such as HT-22, SH-SY5Y, and PC12.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal non-toxic and effective concentration for your specific cell line and experimental conditions.

Q2: What are the effective dosages of this compound in in vivo neuroprotection models?

In rat models of cerebral ischemia/reperfusion injury, this compound has been shown to be effective at doses of 50, 100, and 200 mg/kg, administered intraperitoneally.[4][5] These studies indicate a dose-dependent neuroprotective effect, with higher doses showing greater reductions in infarct volume and neurological deficits.[4][5][6] For intracerebral hemorrhage models in rats, effective doses of 10 and 20 mg/kg have been reported.[7]

Q3: What are the known mechanisms of this compound-mediated neuroprotection?

This compound exerts its neuroprotective effects through multiple mechanisms, including:

  • Anti-apoptotic effects: It regulates the expression of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels.[4][5][8]

  • Antioxidant activity: this compound helps in scavenging free radicals and reducing oxidative stress.[9] It can activate the Nrf2 signaling pathway, which increases the expression of downstream antioxidant proteins like HO-1 and NQO1.[7][10]

  • Anti-inflammatory properties: It reduces the production of pro-inflammatory cytokines like IL-1β and TNF-α and can suppress neuroinflammation by inhibiting microglial activation.[4][5][9][11]

  • Modulation of signaling pathways: this compound has been shown to activate pro-survival signaling pathways such as PI3K/Akt and inhibit stress-activated pathways like JNK and p38 MAPK.[4][9]

Q4: How can I assess this compound cytotoxicity in my neuronal cell line?

A standard MTT or MTS assay is recommended to evaluate the cytotoxicity of this compound.[1][8] You should treat your neuronal cells with a range of this compound concentrations for a period relevant to your experimental design (e.g., 24-48 hours). The percentage of cell viability can then be calculated relative to a vehicle-treated control group. It is also advisable to perform a lactate dehydrogenase (LDH) assay to measure cytotoxicity by quantifying membrane damage.[2][12]

Q5: Should I pre-treat my cells with this compound before inducing injury?

Yes, in many published studies, pre-treatment with this compound for a period of 24 hours before inducing neuronal injury (e.g., with glutamate or 6-OHDA) has been shown to be effective.[1][2][3] This allows the compound to exert its protective effects, such as upregulating antioxidant defenses, before the insult.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death observed even at low this compound concentrations. 1. This compound stock solution degradation. 2. Cell line hypersensitivity. 3. Contamination of cell culture.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. 2. Perform a wider range dose-response curve starting from nanomolar concentrations. 3. Check for mycoplasma contamination and ensure aseptic techniques.
Inconsistent neuroprotective effects of this compound. 1. Variability in experimental timing. 2. Inconsistent concentration of the neurotoxic agent. 3. Cell passage number.1. Standardize the timing of this compound treatment and induction of injury. 2. Ensure the neurotoxic agent is freshly prepared and used at a consistent concentration. 3. Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
No significant neuroprotection observed. 1. This compound concentration is too low. 2. The chosen model of neurotoxicity is not responsive to this compound's mechanism of action. 3. Insufficient treatment duration.1. Increase the concentration of this compound based on dose-response data. 2. Consider a different neurotoxic insult or investigate alternative signaling pathways. 3. Optimize the duration of this compound pre-treatment and co-treatment.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies

Cell LineNeurotoxic AgentThis compound Concentration (µM)OutcomeReference
HT-22Glutamate5 - 50Increased cell viability, reduced ROS production[1][2]
SH-SY5YGlutamateNot specified, but effectiveReduced cytotoxicity[1]
Neuro-2AMutant Huntingtin1.25 - 5 ng/mlIncreased cell viability, decreased apoptosis[8]
PC126-OHDA3.13 - 50Attenuated cell viability loss, reduced apoptosis[3]

Table 2: Effective Dosages of this compound in In Vivo Neuroprotection Studies

Animal ModelInjury ModelThis compound Dosage (mg/kg)Route of AdministrationOutcomeReference
RatCerebral Ischemia/Reperfusion50, 100, 200IntraperitonealReduced infarct volume, improved neurological score[4][5]
RatTransient Focal Cerebral IschemiaNot specified, but effectiveNot specifiedReduced infarct volume and brain water content[6]
RatIntracerebral Hemorrhage10, 20Not specifiedAlleviated brain edema, improved neurobehavioral function[7]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using MTT Assay
  • Cell Seeding: Plate neuronal cells (e.g., HT-22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 24 hours.[2] Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent (e.g., 5 mM glutamate) to the wells (except for the control group) and incubate for the desired period (e.g., 18 hours).[12]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.[4][5]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay seed_cells Seed Neuronal Cells pretreat Pre-treat with this compound (24h) seed_cells->pretreat induce_injury Induce Neuronal Injury pretreat->induce_injury assess_viability Assess Cell Viability (MTT/LDH) induce_injury->assess_viability protein_analysis Protein Analysis (Western Blot) induce_injury->protein_analysis

Caption: Experimental workflow for in vitro neuroprotection studies.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound activates the PI3K/Akt survival pathway.

nrf2_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Binding Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Proteins HO-1, NQO1 ARE->Antioxidant_Proteins Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Proteins->Oxidative_Stress

Caption: this compound activates the Nrf2 antioxidant pathway.

References

Technical Support Center: Enhancing Galuteolin Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of galuteolin (luteolin).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimental work with this compound formulations.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Solubility & Precipitation of this compound in Aqueous Media This compound has inherently low aqueous solubility. The pH of the medium may not be optimal for solubility.- Co-solvents: Introduce a co-solvent such as Dimethyl Sulfoxide (DMSO) at concentrations of 5-20% (v/v) to enhance solubility.- pH Adjustment: Systematically evaluate and optimize the pH of the formulation.- Formulation Technologies: Consider advanced formulation strategies such as nanosuspensions or solid dispersions to improve dissolution.
Color Change (e.g., Browning) of the Formulation Over Time Oxidation of the phenolic structure of this compound, potentially accelerated by exposure to light, high temperatures, or the presence of metal ions.- Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the formulation.- Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.- Light Protection: Store formulations in amber-colored vials or protect from light to prevent photolytic degradation.- Inert Atmosphere: During preparation and storage, purge the headspace of containers with an inert gas like nitrogen or argon.
Decreased Potency or Loss of Active Ingredient in Stability Studies Chemical degradation of this compound through pathways such as hydrolysis (especially under alkaline conditions) or oxidation. Incompatibility with excipients in the formulation.- Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways.- Excipient Compatibility: Perform thorough excipient compatibility studies by analyzing binary mixtures of this compound and each excipient under accelerated stability conditions.- pH Control: Maintain the formulation pH within a stable range, avoiding highly alkaline conditions.
Aggregation and Sedimentation in Nanosuspension Formulations Insufficient stabilization of the nanoparticles, leading to particle growth and settling. Unsuitable choice or concentration of stabilizer.- Stabilizer Optimization: Screen different types of stabilizers (e.g., non-ionic surfactants like Pluronic F127 and Tween 80, or polymeric stabilizers like HPMC and alginate) and optimize their concentrations.- Zeta Potential: Aim for a high absolute zeta potential value (e.g., >

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in formulations?

The stability of this compound is primarily influenced by pH, exposure to light, temperature, presence of oxidizing agents, and interaction with excipients. This compound is particularly susceptible to alkaline hydrolysis and oxidative degradation.

2. How can I improve the oral bioavailability of my this compound formulation?

Low aqueous solubility is a major barrier to the oral bioavailability of this compound. Enhancing solubility and dissolution rate is key. Strategies include:

  • Nanonization: Reducing particle size to the nanometer range, for example, through nanosuspensions, can significantly increase the surface area for dissolution.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution properties.

  • Use of Surfactants: Incorporating surfactants can improve the wetting and micellar solubilization of this compound.

3. Which analytical techniques are recommended for stability-indicating assays of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method. A well-developed stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products. LC-MS/MS is particularly useful for identifying and quantifying metabolites and degradation products.

4. What are some common excipients that I should be cautious with when formulating this compound?

Excipients with alkaline properties may promote the degradation of this compound. It is also important to assess the presence of reactive impurities in excipients. A systematic drug-excipient compatibility study is crucial for selecting appropriate inactive ingredients.

Quantitative Data on Formulation Stability

The following table summarizes stability data for this compound nanosuspensions with different stabilizers.

Formulation StabilizerConcentrationInitial Particle Size (nm)Particle Size after 30 days (nm)Initial Zeta Potential (mV)Zeta Potential after 30 days (mV)
Pluronic F1271%~470~500~ -20~ -19
Tween 801%~550>1000~ -22~ -18
HPMC1%~600~650~ -18~ -17
Alginate1%~480~490~ -41.7~ -40

Data compiled from trends described in literature. Formulations stabilized with Tween 80 showed significant particle size growth, indicating lower stability compared to those with Pluronic F127 and alginate.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector. An MS detector can be used for peak identification.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate this compound from its more polar degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A common starting point is a linear gradient from 5-95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 350 nm).

  • Column Temperature: 30 °C.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to validate the specificity of the stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 30 minutes. Neutralize the sample before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

For all stress conditions, a target degradation of 5-20% is ideal to demonstrate the separation of degradation products from the parent peak.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert

Validation & Comparative

A Comparative In Vivo Analysis of the Anti-Inflammatory Effects of Galuteolin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavonoid research, both galuteolin and luteolin have emerged as compounds of interest for their potential therapeutic properties. While structurally similar, the extent of in vivo validation of their anti-inflammatory effects varies significantly. This guide provides a comparative overview of the available in vivo data for this compound and the more extensively studied luteolin, alongside standard anti-inflammatory agents, to aid researchers in their drug discovery and development endeavors.

Overview of In Vivo Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties in specific in vivo models, notably in cerebral ischemia-reperfusion injury and bacterial-induced endometritis. However, comprehensive studies in classical acute and chronic inflammation models are limited. In contrast, luteolin has been rigorously evaluated in various animal models, establishing its potent anti-inflammatory efficacy.

This guide will present a side-by-side comparison of their performance, supported by experimental data from published studies. We will also delve into the detailed methodologies of key experiments to facilitate reproducibility and further investigation.

Quantitative Comparison of Anti-Inflammatory Effects

To provide a clear and concise comparison, the following tables summarize the quantitative data from in vivo studies on this compound, luteolin, and the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a Rat Model of Cerebral Ischemia-Reperfusion Injury

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-1β Reduction (%)
This compound50SignificantSignificant
This compound100More SignificantMore Significant
This compound200Most SignificantMost Significant

Data adapted from a study on cerebral ischemia-reperfusion injury in rats. The percentage reduction is relative to the ischemia-reperfusion model group.[1][2][3]

Table 2: Comparative Efficacy of Luteolin and Indomethacin in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Luteolin10~40%~55%
Luteolin50~60%~70%
Indomethacin10~58%~65%

This table presents an approximate summary of findings from multiple studies on carrageenan-induced paw edema. Actual values may vary based on specific experimental conditions.

Table 3: Effect of Luteolin in a Mouse Model of Collagen-Induced Arthritis

Treatment GroupDose (mg/kg)Reduction in Arthritis ScoreReduction in Paw Swelling
Luteolin10 (with PEA)SignificantSignificant

Data from a study where luteolin was co-administered with palmitoylethanolamide (PEA).[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Cerebral Ischemia-Reperfusion Injury Model in Rats

Objective: To assess the neuroprotective and anti-inflammatory effects of a compound following an induced stroke.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Induction of Ischemia: The middle cerebral artery is occluded (MCAO) using the intraluminal filament technique. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to block blood flow.

  • Drug Administration: this compound (50, 100, or 200 mg/kg) is administered intraperitoneally at a specified time after the onset of ischemia.[1][2][3]

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Assessment: 24 hours after reperfusion, neurological deficit scores are recorded. The animals are then euthanized, and brain tissue is collected for analysis of infarct volume (TTC staining) and measurement of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.[1][2][3]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a compound.

Animal Model: Wistar or Sprague-Dawley rats (150-200g).

Procedure:

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Drug Administration: Luteolin (e.g., 10, 50 mg/kg) or a reference drug like Indomethacin (e.g., 10 mg/kg) is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[5][6][7][8]

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic potential of a compound in a chronic inflammatory arthritis model that mimics rheumatoid arthritis.

Animal Model: DBA/1 mice (8-10 weeks old).[9][10][11]

Procedure:

  • Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[4]

  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[9][10][11]

  • Drug Administration: Treatment with luteolin (e.g., 10 mg/kg, often in combination with a potentiating agent like PEA) is initiated after the booster immunization and continued daily.[4]

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of inflammation, erythema, and swelling in each paw. Paw thickness is also measured using calipers.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G cluster_inflammation Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus IKK IKK Activation Inflammatory Stimulus->IKK Activates IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene Pro-inflammatory Gene Transcription NFκB->Gene Cytokines TNF-α, IL-1β, IL-6 Production Gene->Cytokines Galuteolin_Luteolin This compound / Luteolin Galuteolin_Luteolin->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound and Luteolin.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Start Baseline Measure Baseline Paw Volume Start->Baseline Treatment Administer Test Compound (this compound, Luteolin, or Vehicle) Baseline->Treatment Induction Inject Carrageenan into Paw Treatment->Induction Measurement Measure Paw Volume at Intervals (1-5h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Conclusion

The available in vivo evidence suggests that both this compound and luteolin possess anti-inflammatory properties. This compound shows promise in models of neuroinflammation and bacterial-induced inflammation, warranting further investigation in a broader range of inflammatory conditions. Luteolin, on the other hand, is a well-characterized anti-inflammatory flavonoid with demonstrated efficacy in both acute and chronic inflammation models, comparable to that of standard NSAIDs.

This guide serves as a valuable resource for researchers, providing a comparative analysis of these two flavonoids and detailed experimental protocols to guide future in vivo studies. The continued exploration of these natural compounds may lead to the development of novel and effective anti-inflammatory therapies.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Galuteolin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids: galuteolin (luteolin-7-O-glucoside) and quercetin. The following sections detail their comparative efficacy in modulating key inflammatory mediators and signaling pathways, supported by experimental data and detailed protocols.

Comparative Efficacy on Inflammatory Mediators

This compound and quercetin both demonstrate significant capabilities in reducing the production of key pro-inflammatory mediators. However, their relative potency can vary. Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages indicate that luteolin, the aglycone form of this compound, is a more potent inhibitor of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production compared to this compound itself[1]. Quercetin also robustly inhibits these mediators, along with a range of pro-inflammatory cytokines.[2][3]

CompoundTarget MediatorCell LineStimulantEfficacy (Concentration)Reference
This compound NO ProductionRAW 264.7LPSLess potent than Luteolin[1]
iNOS ExpressionRAW 264.7LPSLess potent than Luteolin[1]
COX-2 ExpressionRAW 264.7LPSLess potent than Luteolin[1]
IL-1β, IL-6, IL-8RA-FLSTNF-αSignificant reduction[4][5]
Quercetin NO ProductionRAW 264.7LPSSignificant inhibition (5-20 µM)[2][6]
TNF-αRAW 264.7LPSSignificant reduction (5-20 µM)[3][7]
IL-6RAW 264.7LPSSignificant reduction (5-20 µM)[3][7]
IL-1βRAW 264.7LPSSignificant reduction (5-20 µM)[3][7]
COX-2 ExpressionMacrophagesLPSDecreased expression[2][8]

Note: Direct comparative studies between this compound and quercetin are limited. Efficacy is drawn from separate studies and may vary based on experimental conditions.

Mechanisms of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound and quercetin are primarily attributed to their ability to modulate key intracellular signaling cascades, including NF-κB, MAPK, and PI3K/Akt pathways.

2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both compounds are effective inhibitors of this pathway. This compound has been shown to suppress the IKKβ/NF-κB pathway in TNF-α-induced rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)[4][9]. Quercetin inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit[10][11][12].

NF_kappa_B_Pathway cluster_nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/TRAF6 IkB p65-p50-IκBα IKK->IkB Phosphorylation NFkB p65-p50 (NF-κB) IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Inhibitors Inhibitors This compound This compound This compound->IKK Quercetin Quercetin Quercetin->IkB Inhibits Degradation Quercetin->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway with inhibitory sites of this compound and quercetin.

2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family (including p38, ERK, and JNK) regulates the expression of inflammatory mediators, often through the activation of the transcription factor AP-1. Quercetin is a known inhibitor of MAPK signaling, strongly reducing the phosphorylation of ERK and p38 kinases[10][13]. In contrast, one key study reported that this compound and its aglycone, luteolin, did not affect the phosphorylation of p38, ERK, or JNK in their LPS-stimulated macrophage model, suggesting a different primary mechanism of action[1].

MAPK_Pathway cluster_mapk MAPKs LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1/TAK1 TLR4->ASK1 MKKs MKK3/6, MKK4/7, MEK1/2 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes Quercetin Quercetin Quercetin->p38 Quercetin->ERK This compound This compound shows minimal or no inhibition of p38, JNK, or ERK in some models [1]

Caption: MAPK signaling cascade. Quercetin inhibits p38 and ERK activation.

2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of inflammation, often acting upstream of NF-κB. Both this compound and quercetin have been found to inhibit the phosphorylation of Akt, a key kinase in this pathway.[1][7] This inhibition contributes to the downstream suppression of NF-κB activity and the subsequent reduction in inflammatory mediator expression.

PI3K_Akt_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation IKK IKK Akt->IKK NFkB NF-κB Activation IKK->NFkB Inhibitors Inhibition of Akt Phosphorylation This compound This compound This compound->Akt Quercetin Quercetin Quercetin->Akt

Caption: PI3K/Akt pathway. Both compounds inhibit the phosphorylation of Akt.

Experimental Protocols

3.1. General Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines a standard workflow for assessing the anti-inflammatory effects of this compound and quercetin in a macrophage cell line.

Experimental_Workflow cluster_analysis 5. Perform Downstream Analysis node1 1. Seed RAW 264.7 Macrophages in Culture Plates node2 2. Pre-treat with this compound or Quercetin (Various Concentrations) for 1-2 hours node1->node2 node3 3. Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours node2->node3 node4 4. Collect Supernatant and Cell Lysates node3->node4 analysis1 Supernatant: Griess Assay (NO) ELISA (TNF-α, IL-6) node4->analysis1 analysis2 Cell Lysate: Western Blot (iNOS, COX-2, p-Akt, p-p65) RT-qPCR (Gene Expression) node4->analysis2

Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.

3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Follow steps 1-4 in the workflow diagram (Section 3.1).

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

  • Assay Procedure:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

3.3. Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of target proteins (e.g., iNOS, p-Akt, p-p65).

  • Cell Lysis: After treatment (Workflow Step 4), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-p-Akt, anti-iNOS) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Densitometry analysis is used to quantify band intensity, often normalized to a loading control like β-actin or GAPDH.

Summary and Conclusion

Both this compound and quercetin are potent flavonoids with significant anti-inflammatory properties.

  • Quercetin appears to be a broader-spectrum inhibitor, effectively suppressing the NF-κB, MAPK, and PI3K/Akt signaling pathways.[7][10][13] Its action against multiple kinases in the MAPK cascade may provide a more comprehensive blockade of inflammatory signaling.

  • This compound (and its aglycone luteolin) robustly inhibits inflammation primarily through the PI3K/Akt and NF-κB pathways[1][4]. Its reported lack of effect on MAPK signaling in some models suggests a more targeted mechanism compared to quercetin. It is also important to note that as a glycoside, this compound's bioavailability and metabolism differ from its aglycone, and studies show it can be less potent than luteolin directly[1].

The choice between these compounds for research or therapeutic development may depend on the specific inflammatory context and the signaling pathways of primary interest. Quercetin's multi-pathway inhibition may be advantageous for complex inflammatory conditions, while this compound's more targeted approach warrants further investigation for specific applications.

References

The Synergistic Power of Luteolin: A Comparative Guide to its Anti-Inflammatory Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-inflammatory effects of luteolin when combined with other natural compounds. The following sections detail the enhanced efficacy of these combinations, supported by experimental data, and provide comprehensive methodologies for the cited experiments.

Luteolin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties. However, emerging research indicates that its therapeutic potential can be substantially amplified when used in conjunction with other bioactive compounds. This guide explores the synergistic anti-inflammatory effects of luteolin in combination with quercetin, curcumin, and sulforaphane, offering a comparative analysis of their mechanisms and efficacy.

I. Luteolin and Quercetin: A Potent Anti-Inflammatory and Anti-Allergic Duo

The combination of luteolin and quercetin, another prominent flavonoid, exhibits a remarkable synergistic effect in suppressing inflammatory and allergic responses. This synergy is largely attributed to quercetin's ability to increase the bioavailability of luteolin.

Quantitative Data Summary
BiomarkerLuteolin (75 µM)Quercetin (75 µM)Luteolin (75 µM) + Quercetin (75 µM)Cell ModelReference
TNF-α ProductionNo significant inhibitionNo significant inhibitionSignificant suppression RAW264.7 / Caco-2 co-culture[1]
IL-8 mRNA ExpressionNo significant inhibitionNo significant inhibitionSignificant suppression RAW264.7 / Caco-2 co-culture[1]
β-hexosaminidase ReleaseNo significant inhibition (at 125 µM)No significant inhibition (at 125 µM)Significant suppression RBL-2H3 / Caco-2 co-culture[2]
Mechanism of Synergistic Action

The primary mechanism behind the synergy of luteolin and quercetin lies in the enhanced permeability and transport of luteolin across cellular barriers in the presence of quercetin. This leads to higher intracellular concentrations of luteolin, allowing it to more effectively inhibit key inflammatory pathways. The combination has been shown to suppress the NF-κB and Akt signaling pathways, which are central to the inflammatory response.[2]

Fig. 1: Luteolin and Quercetin Synergistic Pathway

II. Luteolin and Curcumin: Synergistic Inhibition of Vascular Inflammation

The combination of luteolin and curcumin, the active compound in turmeric, demonstrates a potent synergistic effect in preventing TNF-α-induced vascular inflammation. This is a critical step in the development of atherosclerosis.

Quantitative Data Summary
BiomarkerCurcumin (1 µM)Luteolin (0.5 µM)Curcumin (1 µM) + Luteolin (0.5 µM)Cell ModelReference
Monocyte AdhesionNo significant effectNo significant effectSynergistic inhibition (CI = 0.60) Human EA.hy926 endothelial cells[3]
VCAM-1 Protein ExpressionNo significant effectNo significant effectSynergistic reduction Human EA.hy926 endothelial cells[3]
MCP-1 Protein ExpressionNo significant effectNo significant effectSynergistic reduction Human EA.hy926 endothelial cells[3]
NF-κB TranslocationNo significant effectNo significant effectSynergistic reduction Human EA.hy926 endothelial cells[3]

CI: Combination Index. A CI value < 1 indicates synergy.

Mechanism of Synergistic Action

Luteolin and curcumin act synergistically to inhibit the NF-κB signaling pathway. Specifically, the combination prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of downstream inflammatory mediators like VCAM-1 and MCP-1, which are crucial for monocyte adhesion to the endothelium.[3]

G cluster_stimulus Inflammatory Stimulus (TNF-α) cluster_pathway Cellular Signaling cluster_compounds Synergistic Inhibition TNFa TNF-α NFkB_translocation NF-κB Translocation TNFa->NFkB_translocation VCAM1 VCAM-1 Expression NFkB_translocation->VCAM1 MCP1 MCP-1 Expression NFkB_translocation->MCP1 monocyte_adhesion Monocyte Adhesion VCAM1->monocyte_adhesion MCP1->monocyte_adhesion Luteolin_Curcumin Luteolin + Curcumin Luteolin_Curcumin->NFkB_translocation Inhibits G cluster_stimulus Inflammatory Stimulus (LPS) cluster_pathways Cellular Signaling cluster_compounds Synergistic Action LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway STAT3_pathway STAT3 Pathway LPS->STAT3_pathway pro_inflammatory_proteins Pro-inflammatory Proteins (iNOS, COX-2, IL-6, IL-1β) NFkB_pathway->pro_inflammatory_proteins STAT3_pathway->pro_inflammatory_proteins Nrf2_pathway Nrf2 Pathway antioxidant_proteins Antioxidant Proteins (HO-1) Nrf2_pathway->antioxidant_proteins Luteolin_Sulforaphane Luteolin + Sulforaphane Luteolin_Sulforaphane->NFkB_pathway Inhibits Luteolin_Sulforaphane->STAT3_pathway Inhibits Luteolin_Sulforaphane->Nrf2_pathway Activates G cluster_workflow Monocyte Adhesion Assay Workflow start Start step1 Culture Endothelial Cells to Confluence start->step1 step2 Pre-treat with Test Compounds step1->step2 step3 Stimulate with TNF-α step2->step3 step4 Add Fluorescently Labeled Monocytes step3->step4 step5 Incubate step4->step5 step6 Wash to Remove Non-adherent Cells step5->step6 step7 Quantify Adherent Monocytes step6->step7 end End step7->end

References

The Differential Efficacy of Galuteolin Across Human Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the anti-cancer properties of the flavonoid galuteolin (commonly known as luteolin) reveals significant variations in its efficacy across a spectrum of human cancer cell lines. This analysis, intended for researchers, scientists, and drug development professionals, synthesizes existing data to provide a comparative overview of this compound's potential as a therapeutic agent, focusing on its cytotoxic, pro-apoptotic, and anti-metastatic effects.

This compound, a naturally occurring flavonoid found in a variety of plants, has garnered considerable attention for its pleiotropic anti-cancer activities.[1] It has been shown to impede cancer progression by inducing apoptosis (programmed cell death), initiating cell cycle arrest, and inhibiting cell proliferation, angiogenesis, and metastasis.[2] The underlying mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways crucial for tumor growth and survival.[3]

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in determining anti-cancer efficacy. A summary of this compound's IC50 values in various human cancer cell lines, as determined by MTT or similar cell viability assays, is presented below. These values highlight the differential sensitivity of cancer cells to this compound treatment.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Lung Cancer A54941.5924[4]
A54927.1248[4]
H46048.4724[4]
H46018.9348[4]
GLC440.9-[5]
Colon Cancer LoVo66.7024[6]
LoVo30.4772[6]
COLO 32032.5-[5]
Breast Cancer NCI-ADR/RES~4524
NCI-ADR/RES~3548
MCF-7/MitoR~4524
MCF-7/MitoR~3548
Leukemia HL-6012.5-[5]
Squamous Cell Carcinoma A43119-[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the compound used.

Mechanisms of Action: Induction of Apoptosis and Inhibition of Metastasis

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways. A primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[8][9]

Furthermore, this compound has been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.[2] This is achieved by targeting pathways involved in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[2]

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is attributed to its ability to interact with and modulate various intracellular signaling cascades. Key pathways affected include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are often dysregulated in cancer and play critical roles in cell proliferation, survival, and metastasis.[3]

Galuteolin_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis This compound This compound This compound->DR Upregulates This compound->Bax Upregulates This compound->Bcl2 Downregulates

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key assays used to evaluate the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[10][11]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the this compound-treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Migration Assay (Transwell Assay)

The transwell assay is used to assess the migratory capacity of cancer cells in vitro.[3][8]

Materials:

  • 24-well plates with transwell inserts (typically with an 8 µm pore size)

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., FBS)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain

Procedure:

  • Pre-treat cells with this compound for a specified duration.

  • Seed the pre-treated cells in the upper chamber of the transwell insert in serum-free medium.

  • Add complete medium to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow and Logical Relationships

The investigation of this compound's anti-cancer efficacy typically follows a structured workflow, beginning with broad screening and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies cluster_validation Molecular Validation CellViability Cell Viability Assay (e.g., MTT) IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Select effective concentrations MigrationAssay Migration/Invasion Assay (Transwell) IC50->MigrationAssay Select effective concentrations WesternBlot Western Blot Analysis (Protein Expression) ApoptosisAssay->WesternBlot Validate apoptotic markers MigrationAssay->WesternBlot Validate metastasis markers

References

Enhancing Galuteolin Bioavailability: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of the promising flavonoid galuteolin (luteolin) is a critical step in unlocking its full therapeutic potential. This guide provides a comparative analysis of various advanced formulations designed to enhance the systemic absorption of this compound, supported by experimental data and detailed methodologies.

This compound, a naturally occurring flavone found in numerous plants, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its clinical application has been hampered by low water solubility and extensive first-pass metabolism, leading to poor oral bioavailability.[1][2][3] To address this challenge, various formulation strategies have been developed and investigated. This guide compares the pharmacokinetic profiles of several of these advanced formulations to that of unformulated this compound.

Comparative Bioavailability of this compound Formulations

The following table summarizes the key pharmacokinetic parameters of different this compound formulations from various preclinical studies. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct cross-study comparisons should be made with caution. The data presented provides a relative indication of the bioavailability enhancement achieved by each formulation strategy compared to a control (typically free or unformulated this compound).

FormulationAnimal ModelDosageCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Relative Bioavailability/Fold IncreaseReference
Free Luteolin Rat50 mg/kg5.5 µg/mL5 min-Baseline[4]
Luteolin from Matricaria chamomilla L. Extract Rat-3.04 ± 0.60 µg/ml0.42 ± 0.09 h--[5]
Luteolin from Peanut Hull Extract Rat14.3 mg/kg8.34 ± 0.98 µg/mL--4.2-fold increase in Cmax vs. pure luteolin[2]
Luteolin Nanocrystals (SDS-modified) -----3.48-fold increase[6]
Luteolin-Loaded Polymer Micelles -----353.28% increase
Tetra-acetyl-luteolin Rat30 mg/kgHigher than Luteolin-Higher than Luteolin-[7]
Luteolin Microemulsion Rat20 mg/kg--2.2-fold increase (of major metabolite)-[8]
Luteolin Monophosphate Derivatives Rat---2.65-fold higher than Luteolin-[9]
Co-ultra-micronized Palmitoylethanolamide/Luteolin -----Improved effects suggesting enhanced bioavailability[1]

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies cited in this guide.

Animals and Administration
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for oral bioavailability studies of this compound formulations.[3][10]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with free access to standard laboratory chow and water.[3]

  • Administration: The this compound formulation or control is administered orally, most often via gavage, at a predetermined dosage.[10]

Blood Sampling
  • Blood samples are collected from the tail vein or another appropriate site at various time points after administration.

  • A typical sampling schedule might include collections at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma is separated from the blood samples by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound and its metabolites in plasma samples is quantified using a validated HPLC method, often coupled with UV or mass spectrometry (MS/MS) detection.[5][7][11]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.[7][11]

    • Mobile Phase: A gradient or isocratic elution is employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[7][11]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

    • Detection:

      • UV Detection: this compound can be detected by a UV detector at a wavelength of approximately 350 nm.[5][7]

      • MS/MS Detection: For higher sensitivity and specificity, a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode is often used. Multiple reaction monitoring (MRM) is employed to detect specific transitions for this compound and its metabolites.[11]

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule. The AUC from time zero to the last measurable concentration (AUC0-t) and the AUC extrapolated to infinity (AUC0-∞) are typically reported.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating and understanding the bioavailability of this compound formulations, the following diagrams are provided.

experimental_workflow cluster_preparation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalytical Phase cluster_data_analysis Data Interpretation Formulation This compound Formulation (e.g., Nanocrystals, Micelles) Administration Oral Administration (Gavage in Rats) Formulation->Administration Control Control Group (Free this compound) Control->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma Plasma Separation Sampling->Plasma HPLC HPLC-UV/MS Analysis Plasma->HPLC PK_Calc Pharmacokinetic Calculation (Cmax, Tmax, AUC) HPLC->PK_Calc Comparison Bioavailability Comparison PK_Calc->Comparison

Experimental workflow for assessing this compound bioavailability.

signaling_pathway Oral_Intake Oral Intake of This compound Formulation GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Absorption Enhanced Absorption GI_Tract->Absorption First_Pass Reduced First-Pass Metabolism GI_Tract->First_Pass Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation First_Pass->Systemic_Circulation Target_Tissues Target Tissues Systemic_Circulation->Target_Tissues Therapeutic_Effect Therapeutic Effect Target_Tissues->Therapeutic_Effect

Logical flow from oral administration to therapeutic effect.

References

A Comparative Guide to the Antioxidant Activity of Galuteolin: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antioxidant activity of galuteolin against other well-known flavonoid antioxidants. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

In Vitro Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of a compound can be initially assessed through various in vitro assays that measure its ability to scavenge free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

While direct comparative studies on this compound (luteolin-7-O-glucoside) are limited, we can draw comparisons from data on its aglycone, luteolin, and other related flavonoids like quercetin.

Table 1: In Vitro Antioxidant Activity (IC50 Values) of this compound and Comparative Flavonoids

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
This compound Data not consistently availableData not consistently available
Luteolin 13.2 - 20.217.3[1][2]
Quercetin ~1.84 µg/mL (~6.1 µM)~0.51 µg/mL (~1.7 µM)[3]
Vitamin C ~82.0~82.0[1]
Trolox --

Note: IC50 values can vary depending on the specific experimental conditions. The data presented is for comparative purposes.

Studies have shown that the glycosylation of flavonoids, such as in the case of this compound, can influence their antioxidant activity. While some reports suggest that glycosylation might decrease the radical scavenging activity compared to the aglycone (luteolin), other studies indicate that specific glycosides can exhibit strong antioxidant effects in different assay systems, such as in lipid peroxidation inhibition.[4]

In Vivo Antioxidant Activity: Evidence from Animal Models

In vivo studies provide a more biologically relevant assessment of a compound's antioxidant potential by considering factors like bioavailability and metabolism. A common animal model for studying antioxidant effects is the D-galactose-induced aging model in mice, which mimics oxidative stress-related aging.

While specific in vivo antioxidant studies focusing solely on this compound are not abundant in the readily available literature, research on its aglycone, luteolin, provides valuable insights. Luteolin has been shown to exert protective effects in vivo by enhancing the activity of endogenous antioxidant enzymes.[5]

Table 2: In Vivo Effects of Luteolin on Antioxidant Enzymes in a D-galactose-Induced Aging Mouse Model

Treatment GroupSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityReference
Control BaselineBaselineBaseline[5]
D-galactose DecreasedDecreasedDecreased[5]
D-galactose + Luteolin Increased (restored towards baseline)Increased (restored towards baseline)Increased (restored towards baseline)[5]

These findings suggest that the antioxidant mechanism of luteolin in a living system involves not only direct radical scavenging but also the upregulation of the body's own antioxidant defense systems. Given that this compound can be metabolized to luteolin in the body, it is plausible that it exerts similar in vivo antioxidant effects.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction mixture: A specific volume of the test compound (this compound or other flavonoids at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant.

  • Generation of ABTS•+: ABTS is reacted with an oxidizing agent like potassium persulfate to produce the blue-green ABTS•+ solution.

  • Reaction mixture: The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm). The test compound is then added.

  • Measurement: The decrease in absorbance is monitored spectrophotometrically after a set time.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

D-galactose-Induced Aging Mouse Model

This model is used to evaluate the in vivo antioxidant effects of compounds.

  • Animal model: Mice are subcutaneously injected with D-galactose daily for a period of several weeks to induce a state of accelerated aging characterized by increased oxidative stress.

  • Treatment: The test compound (e.g., this compound) is administered orally or via injection to a group of D-galactose-treated mice.

  • Biochemical analysis: After the treatment period, blood and tissue samples are collected to measure the levels of oxidative stress markers (e.g., malondialdehyde) and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx).

  • Histopathological analysis: Tissues may be examined for pathological changes associated with oxidative damage.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound are often mediated through the modulation of specific cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), SOD, and CAT.[6][7]

Some studies suggest that this compound can activate the HO-1 pathway, which is a downstream target of Nrf2.[6] Furthermore, related luteolin glycosides have been shown to promote the expression and nuclear translocation of Nrf2.[8]

Galuteolin_Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n->ARE binds to

Caption: this compound's potential mechanism of antioxidant action via the Nrf2-ARE signaling pathway.

Conclusion

This compound, a naturally occurring flavonoid, demonstrates promising antioxidant properties. While direct comparative data is still emerging, evidence from its aglycone, luteolin, and related glycosides suggests that its antioxidant effects are manifested through both direct radical scavenging and the modulation of endogenous antioxidant defense systems, particularly the Nrf2 signaling pathway. Further in vitro and in vivo studies are warranted to fully elucidate the comparative antioxidant efficacy of this compound and its potential as a therapeutic agent in oxidative stress-related conditions.

References

A Head-to-Head Comparison of Galuteolin and Other Flavonoids in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potent anti-neuroinflammatory properties. This guide provides a head-to-head comparison of galuteolin against other prominent flavonoids—luteolin, apigenin, quercetin, and kaempferol—in preclinical neuroinflammation models. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to offer an objective assessment of their comparative efficacy.

Quantitative Comparison of Anti-Neuroinflammatory Effects

The therapeutic potential of flavonoids in mitigating neuroinflammation is often quantified by their ability to inhibit the production of pro-inflammatory mediators in glial cells, the primary immune cells of the central nervous system. The following tables summarize the quantitative effects of this compound, luteolin, apigenin, quercetin, and kaempferol on key inflammatory markers in various in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines in Microglia

FlavonoidConcentrationCell ModelStimulusTarget Cytokine% Inhibition / EffectReference
Luteolin 30 µMSIM-A9 microgliaLPSIL-31 mRNASignificant reduction[1]
60 µMSIM-A9 microgliaLPSIL-31 mRNASignificant reduction[1]
30 µMSIM-A9 microgliaLPSIL-33 mRNASignificant reduction[1]
60 µMSIM-A9 microgliaLPSIL-33 mRNASignificant reduction[1]
25 µMN9 microgliaIFN-γ + CD40LTNF-αSignificant reduction[2][3]
25 µMN9 microgliaIFN-γ + CD40LIL-6Significant reduction[2][3]
Apigenin 30 µMSIM-A9 microgliaLPSIL-31 mRNASignificant reduction[1]
60 µMSIM-A9 microgliaLPSIL-31 mRNASignificant reduction[1]
30 µMSIM-A9 microgliaLPSIL-33 mRNASignificant reduction[1]
60 µMSIM-A9 microgliaLPSIL-33 mRNASignificant reduction[1]
25 µMN9 microgliaIFN-γ + CD40LTNF-αSignificant reduction[2][3]
25 µMN9 microgliaIFN-γ + CD40LIL-6Significant reduction[2][3]
Quercetin 30 µM, 60 µMPrimary microgliaLPSProliferationSignificant reduction[4]
Kaempferol Not specifiedMicrogliaNot specifiedTNF-α, IL-1βInhibition[5]

Note: Data is collated from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Anti-Neuroinflammatory Effects

FlavonoidDosageAnimal ModelInjury ModelKey FindingsReference
This compound 25, 50, 100 mg/kgRatsCerebral Ischemia/ReperfusionDose-dependent reduction in TNF-α and IL-1β levels in cerebral infarction tissues.[6][7]
Luteolin Not specifiedMiceLPS-induced neuroinflammationAmeliorated cognitive impairments by inhibiting overproduction of inflammatory cytokines in the hippocampus and cortex.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Microglial Inflammation Model

  • Cell Culture: Murine microglial cell lines (e.g., BV2, N9, SIM-A9) or primary microglia are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator).

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., this compound, luteolin, apigenin) for a specified duration (e.g., 1-2 hours) before stimulation.

  • Stimulation: Neuroinflammation is induced by exposing the cells to lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or a combination of interferon-gamma (IFN-γ) and CD40 ligand (CD40L) for a designated time (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-31, IL-33) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • mRNA Expression: The expression levels of cytokine genes are quantified using quantitative real-time PCR (qRT-PCR).

    • Protein Expression: The protein levels of key signaling molecules are determined by Western blotting.

In Vivo Cerebral Ischemia/Reperfusion Model

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: this compound is administered intraperitoneally at different doses (e.g., 25, 50, and 100 mg/kg) at the time of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

    • Infarct Volume Measurement: The volume of the ischemic lesion is determined using TTC staining.

    • Biochemical Analysis: The levels of inflammatory cytokines (TNF-α, IL-1β) in the brain tissue homogenates are quantified by ELISA.

Signaling Pathways and Experimental Workflow

The anti-neuroinflammatory effects of flavonoids are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Microglial Cells Microglial Cells Flavonoid Pre-treatment Flavonoid Pre-treatment Microglial Cells->Flavonoid Pre-treatment LPS/IFN-γ Stimulation LPS/IFN-γ Stimulation Flavonoid Pre-treatment->LPS/IFN-γ Stimulation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS/IFN-γ Stimulation->Cytokine Measurement (ELISA) mRNA Expression (qPCR) mRNA Expression (qPCR) LPS/IFN-γ Stimulation->mRNA Expression (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) LPS/IFN-γ Stimulation->Protein Analysis (Western Blot)

Caption: Experimental workflow for in vitro screening of flavonoids.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IκB IκB MyD88->IκB NF-κB NF-κB MAPK->NF-κB activates IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines gene transcription This compound/Flavonoids This compound/Flavonoids This compound/Flavonoids->MAPK This compound/Flavonoids->IκB

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Comparative Analysis and Conclusion

While direct comparative studies are limited, the available data allows for a preliminary assessment of the anti-neuroinflammatory potential of this compound and other flavonoids.

  • This compound has demonstrated significant in vivo efficacy in a model of cerebral ischemia/reperfusion, reducing key pro-inflammatory cytokines TNF-α and IL-1β in a dose-dependent manner.[6][7] This suggests its potential as a therapeutic agent in conditions involving acute neuroinflammation.

  • Luteolin and Apigenin have been more extensively studied in in vitro microglial models. Both flavonoids effectively inhibit the production of a range of pro-inflammatory cytokines, including TNF-α, IL-6, IL-31, and IL-33.[1][2][3] Their actions are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

  • Quercetin and Kaempferol also exhibit potent anti-neuroinflammatory effects by targeting microglial activation and the production of inflammatory mediators.[4][5]

References

Safety Operating Guide

Proper Disposal of Galuteolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Galuteolin (also known as Luteolin-7-glucoside), a common flavonoid used in various research applications.

This compound, while not classified as a hazardous substance by all suppliers, requires careful handling and disposal to minimize environmental impact and ensure workplace safety.[1][2] Some safety data sheets for similar compounds or under different classifications indicate potential hazards, such as being harmful if swallowed, causing skin and eye irritation, and being very toxic to aquatic life with long-lasting effects.[3][4][5][6] Therefore, a cautious approach to its disposal is recommended.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Safety Goggles: Wear safety goggles with side-shields to protect against accidental splashes.[4]

  • Gloves: Use protective gloves to prevent skin contact.[4]

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: In situations where dust may be generated, a suitable respirator is recommended.[4]

Disposal Procedures for this compound

The primary method for the disposal of this compound is to treat it as chemical waste and send it to an approved waste disposal facility.

Step 1: Waste Segregation

  • Do not mix this compound waste with general laboratory trash.

  • Segregate solid this compound waste from liquid waste.

Step 2: Solid Waste Disposal

  • Collect Waste: Carefully collect dry this compound powder, unused product, or contaminated materials (e.g., weighing paper, contaminated paper towels) using a scoop or brush. Avoid generating dust.[7][8]

  • Containerize: Place the collected solid waste into a clearly labeled, sealable container.

  • Labeling: The container must be labeled as "Hazardous Waste" or "Chemical Waste" and should clearly identify the contents as "this compound." Include the date of accumulation.

Step 3: Liquid Waste Disposal

  • Collect Waste: Collect any solutions containing this compound.

  • Containerize: Transfer the liquid waste into a designated, leak-proof, and sealable container.

  • Labeling: Label the container as "Hazardous Liquid Waste" and specify the contents, including "this compound" and any solvents used.

Step 4: Storage and Collection

  • Store the sealed waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[1][3]

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company. Follow your institution's specific procedures for chemical waste pickup.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[4]

  • Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[3][4] For solid spills, avoid raising dust.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop up the spilled material and place it in a labeled waste container.[7]

    • Liquid Spills: Once absorbed, collect the absorbent material and place it in a sealed, labeled waste container.[3]

  • Decontamination: Clean the spill area with alcohol or a suitable detergent and water.[3] Collect the cleaning materials and dispose of them as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly after handling a spill.[3][4]

Key Data Summary

Hazard ClassificationDisposal RecommendationEnvironmental Precautions
Not classified as hazardous by some suppliers.[1][2]Dispose of contents/container to an approved waste disposal plant.[3]Keep away from drains, surface water, and ground water.[1][7]
Harmful if swallowed.[3][4][5]Place in appropriate containers for disposal.[1][7]Avoid release to the environment.[3]
Causes skin and eye irritation.[4][5][6]Take up mechanically for solids.[1][7]
May cause respiratory irritation.[4][5][6][8]Absorb solutions with liquid-binding material.[3][4]
Very toxic to aquatic life with long-lasting effects.[3]

This compound Disposal Workflow

Galuteolin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect this compound Waste PPE->Collect Segregate Segregate Solid & Liquid Waste Collect->Segregate Containerize_Solid Containerize Solid Waste Segregate->Containerize_Solid Solid Containerize_Liquid Containerize Liquid Waste Segregate->Containerize_Liquid Liquid Label_Solid Label Solid Waste Container Containerize_Solid->Label_Solid Label_Liquid Label Liquid Waste Container Containerize_Liquid->Label_Liquid Store Store in Designated Area Label_Solid->Store Label_Liquid->Store Arrange_Pickup Arrange for Professional Disposal Store->Arrange_Pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific safety and environmental guidelines.

References

Essential Safety and Logistical Guidance for Handling Galuteolin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Galuteolin (CAS No. 20344-46-1), also known as Luteolin 5-glucoside. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel.

Understanding the Hazard Profile

This compound is a flavonoid glycoside and, while comprehensive hazard data is not as widely available as for its aglycone, Luteolin, it should be handled with care. The available safety information indicates that mechanical exhaust is required when handling this compound. Under fire conditions, this compound can emit toxic fumes.

It is crucial to distinguish this compound from Luteolin (CAS No. 491-70-3). While structurally related, their safety profiles may differ. The information presented here is specific to this compound wherever possible. In the absence of specific data for this compound, information for Luteolin is provided for context and as a precautionary measure, and is clearly indicated as such.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

Protection Type Specification Rationale
Respiratory Protection NIOSH-approved respiratorRequired to prevent inhalation of dust or aerosols.
Hand Protection Tested and approved chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent accidental skin exposure.
Emergency Spill Response Impervious boots and heavy rubber glovesFor use in the event of a spill.[1]

Operational and Handling Plan

A systematic approach to handling this compound is critical for safety. The following workflow outlines the necessary steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area with Mechanical Exhaust gather_ppe Assemble and Inspect Required PPE prep_area->gather_ppe review_sds Review this compound Safety Data Sheet gather_ppe->review_sds weigh Weigh this compound in a Ventilated Enclosure review_sds->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe spill Spill Response exposure First Aid for Exposure

Caption: Standard Operating Procedure for Handling this compound.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill and Disposal Plan

Spill Response

In the event of a this compound spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear appropriate PPE: Don an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]

  • Containment: Scoop up solid material or absorb liquid material and place it into an appropriate, labeled container for disposal.[1]

  • Decontamination: Ventilate the area and wash the affected spill area thoroughly after pickup is complete.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways.

First Aid and Emergency Information

In case of exposure to this compound, take the following immediate actions.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Physical and Chemical Properties of this compound

Property Value
CAS Number 20344-46-1[1][2][3][4]
Molecular Formula C21H20O11[1][2][4]
Molecular Weight 448.38 g/mol [2][4]
Melting Point 260-263 °C[1]
Boiling Point 864.2 ± 65.0 °C at 760 mmHg[1]
Flash Point 305.8 ± 27.8 °C[1]
Density 1.7 ± 0.1 g/cm3 [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

References

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